Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H35N3O14 |
|---|---|
Poids moléculaire |
673.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3,5-bis[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C31H35N3O14/c35-25-1-2-26(36)32(25)7-9-42-11-13-44-15-17-46-23-19-22(31(41)48-34-29(39)5-6-30(34)40)20-24(21-23)47-18-16-45-14-12-43-10-8-33-27(37)3-4-28(33)38/h1-4,19-21H,5-18H2 |
Clé InChI |
FSCIQEKYFUOYHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)OCCOCCOCCN3C(=O)C=CC3=O)OCCOCCOCCN4C(=O)C=CC4=O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of Heterobifunctional PEGylated Crosslinkers
Topic: "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate": A Hypothetical Heterotrifunctional Crosslinker
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "this compound" is not found in publicly available literature and may be a novel or theoretical agent. This guide is based on the well-established principles of its constituent chemical moieties: bis-maleimide (Bis-Mal), polyethylene (B3416737) glycol (PEG), and an N-hydroxysuccinimide (NHS) ester, which is the assumed identity of the "N-succinimidyl acetate" group.
Introduction: The Architecture of a Precision Crosslinker
In the fields of bioconjugation, diagnostics, and therapeutics, the ability to covalently link distinct biomolecules with precision is paramount. Heterobifunctional crosslinkers are indispensable tools for this purpose, enabling the controlled conjugation of different functional groups. This guide elucidates the mechanism of action and application of a hypothetical, yet functionally representative, heterotrifunctional crosslinker: "this compound".
This molecule integrates three key features:
-
Two Maleimide (B117702) Groups: These moieties exhibit high reactivity and specificity towards sulfhydryl (thiol) groups, such as those found on cysteine residues within proteins and peptides.[1][2]
-
One N-Hydroxysuccinimide (NHS) Ester: NHS esters are one of the most common reactive groups used for bioconjugation.[3] They react efficiently with primary amines, like the side chain of lysine (B10760008) residues, to form stable amide bonds.[4][5][6]
-
A PEG3 Spacer: A short polyethylene glycol linker enhances aqueous solubility, reduces potential immunogenicity, and provides a flexible spatial separation between the conjugated molecules.
This architecture suggests a powerful tool for creating complex conjugates, such as linking one amine-containing molecule to two thiol-containing molecules, which is particularly relevant in the development of advanced antibody-drug conjugates (ADCs) and other targeted therapies.[3]
Core Mechanism of Action
The utility of this crosslinker lies in its ability to facilitate sequential and specific conjugation reactions. The NHS ester and maleimide groups have distinct optimal pH ranges for their reactions, allowing for a controlled, two-step process.[4][7]
-
Amine Reaction (Activation): The first step typically involves the reaction of the NHS ester with a primary amine on the target protein (Protein A). This reaction is most efficient at a pH range of 7.2 to 8.5 and results in the formation of a stable amide bond.[5][6][7] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the reaction.[4]
-
Sulfhydryl Reaction (Conjugation): Following the activation of Protein A, and after removing the excess crosslinker, the maleimide-activated intermediate is introduced to one or two thiol-containing molecules (Molecule B and Molecule C). The maleimide groups react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[4][6] At pH values above 7.5, maleimides can lose specificity and react with amines.[3][4]
This sequential approach minimizes the formation of undesired homodimers and allows for the precise construction of complex biomolecular structures.
Data Presentation: Reaction Parameters
Successful conjugation relies on carefully controlling reaction conditions. The table below summarizes key quantitative parameters for the reactive moieties.
| Parameter | NHS-Ester (Amine-Reactive) | Maleimide (Thiol-Reactive) |
| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl / Thiol (-SH) |
| Optimal Reaction pH | 7.2 - 8.5[5][6] | 6.5 - 7.5[4][6] |
| Resulting Bond | Amide | Thioether |
| Bond Stability | Highly Stable | Highly Stable |
| Aqueous Half-life | Minutes to hours; decreases rapidly as pH increases above 8.[6] | More stable than NHS ester, but hydrolysis increases at pH > 7.5.[4] |
| Common Buffers | Phosphate, Borate, Carbonate, HEPES | Phosphate, HEPES, MES |
| Incompatible Reagents | Buffers with primary amines (e.g., Tris, Glycine)[4] | Buffers with thiols (e.g., DTT, β-mercaptoethanol) |
Experimental Protocols
Two-Step Conjugation of an Antibody to Two Cysteine-Containing Peptides
This protocol provides a general framework for conjugating an antibody (containing accessible lysines) to two thiol-bearing peptide molecules.
A. Materials and Buffers:
-
Antibody (Protein-NH₂): ~5 mg/mL solution.
-
Cysteine-Peptide (Peptide-SH): To be conjugated.
-
Crosslinker: Dissolved immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[4]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid primary amine and thiol-containing buffers.[4]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds in the peptide if necessary.
-
Purification: Desalting columns (e.g., Zeba™ Spin) or dialysis cassettes.[4]
B. Protocol:
-
Antibody Preparation: Dialyze the antibody solution against 1L of Conjugation Buffer at 4°C for at least 4 hours to remove any amine-containing storage buffers.
-
Crosslinker Activation of Antibody:
-
Bring the crosslinker vial to room temperature before opening to prevent moisture condensation.[4]
-
Prepare a 10 mM stock solution of the crosslinker in DMSO.
-
Add a 10- to 20-fold molar excess of the crosslinker solution to the antibody solution.[4]
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[4]
-
-
Removal of Excess Crosslinker:
-
Immediately following incubation, remove non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[4] This step is critical to prevent the NHS ester from reacting with the peptide and to avoid self-conjugation.
-
-
Peptide Preparation (if necessary):
-
If the peptide contains disulfide bonds, dissolve it in Conjugation Buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.[8]
-
-
Conjugation to Thiol-Peptides:
-
Combine the maleimide-activated antibody with the thiol-peptides. A 1.5 to 2-fold molar excess of each peptide per maleimide site on the antibody is recommended as a starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 20-50 mM cysteine.
-
Purify the final antibody-peptide conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess peptides and byproducts.
-
-
Characterization: Analyze the final conjugate using SDS-PAGE, mass spectrometry, and functional assays to confirm conjugation and determine the degree of labeling.
Application in Signaling Pathway Analysis
This crosslinker can be used to create sophisticated tools for studying cellular signaling. For example, a growth factor (containing amines) could be conjugated to two different fluorescent proteins (engineered to contain a terminal cysteine), creating a multivalent, trackable ligand.
This engineered ligand could be used to investigate receptor dimerization and subsequent downstream signaling. Upon binding, the ligand would induce receptor clustering, activating pathways like the MAPK/ERK cascade. The dual fluorescence would allow for advanced imaging studies to track receptor internalization and trafficking.
References
- 1. nbinno.com [nbinno.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
An In-depth Technical Guide to Bis-(Mal-PEG3)-PH-N-succinimidyl acetate: A Core Component in Modern Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297), a heterotrifunctional, PEGylated crosslinker. Its unique architecture makes it a pivotal tool in the development of advanced biomolecular constructs, particularly in the field of targeted protein degradation. We will delve into its structure, mechanism of action, primary applications, and the experimental protocols essential for its effective use.
Overview and Chemical Structure
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is a sophisticated crosslinking reagent designed for the precise covalent linkage of multiple molecular entities. Its structure features three distinct reactive or functional components built around a central phenyl (PH) core:
-
Two Maleimide (B117702) Groups (Bis-Mal): These are thiol-reactive functionalities, enabling the specific conjugation to cysteine residues within proteins or other thiol-containing molecules.
-
One N-hydroxysuccinimide (NHS) Ester: This is a primary amine-reactive group, targeting lysine (B10760008) residues or the N-terminus of proteins.
-
Two Polyethylene Glycol (PEG3) Spacers: These flexible, hydrophilic linkers connect the maleimide groups to the central core, enhancing solubility, reducing steric hindrance, and improving the pharmacokinetic properties of the final conjugate.
This trifunctional nature makes it an ideal scaffold for synthesizing complex molecules like Proteolysis Targeting Chimeras (PROTACs), where one molecule must bridge two distinct proteins (a target protein and an E3 ligase) for a specific biological outcome.
Caption: Diagram of this compound.
Mechanism of Action and Reaction Chemistry
The utility of this crosslinker is rooted in the orthogonal reactivity of its functional groups, which allows for controlled, sequential conjugation.
NHS Ester Reaction with Primary Amines
The N-hydroxysuccinimide ester is highly reactive toward nucleophilic primary amines, found on the side chains of lysine residues and the N-terminus of proteins. The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester.[1][2] This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[2][3] This reaction is most efficient in the pH range of 7.2 to 8.5.[3] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[3]
Caption: NHS ester reaction with a primary amine.
Maleimide Reaction with Thiols
The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, such as those on the side chain of cysteine residues. This reaction is a Michael addition, where the thiol sulfur acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring.[4][] This forms a stable, covalent thioether bond. The optimal pH for this reaction is 6.5 to 7.5.[6] At pH values above 7.5, maleimides can react with primary amines, and the maleimide ring itself is more susceptible to hydrolysis, reducing its specificity for thiols.[6][7]
Caption: Maleimide reaction with a thiol group.
Core Application: Synthesis of PROTACs
The primary and most powerful application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.
The trifunctional nature of this linker is ideal for constructing "Y-type" or branched PROTACs. For example, a ligand for the POI can be conjugated via the NHS ester, while two ligands for an E3 ligase (or one E3 ligase ligand and another molecule) can be attached to the two maleimide arms. This architecture can enhance the formation and stability of the critical ternary complex (POI-PROTAC-E3 Ligase), potentially improving degradation efficiency and overcoming the "hook effect" seen with linear PROTACs.
Caption: Workflow for PROTAC synthesis using the linker.
Experimental Protocols & Considerations
Successful conjugation requires careful control of reaction conditions to maximize yield and purity. A sequential, two-step protocol is strongly recommended to prevent unwanted side reactions or polymerization.
General Two-Step Conjugation Protocol
Step 1: Reaction of NHS Ester with Amine-Containing Molecule (Molecule A)
-
Buffer Preparation: Prepare a non-amine-containing buffer such as Phosphate Buffered Saline (PBS) or HEPES at pH 7.2-7.5. Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they will compete in the reaction.
-
Reagent Preparation:
-
Dissolve the amine-containing molecule (Molecule A, e.g., POI ligand) in the reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 10-20 mM).
-
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Molecule A. The optimal molar ratio depends on the concentration of Molecule A and the number of available amines, and should be determined empirically.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Removal of Excess Linker: Immediately purify the resulting maleimide-activated Molecule A to remove unreacted linker. This is a critical step. Size-exclusion chromatography (e.g., desalting column) or dialysis are effective methods.
Step 2: Reaction of Maleimide Groups with Thiol-Containing Molecule (Molecule B)
-
Buffer Adjustment: Ensure the purified, maleimide-activated Molecule A is in a buffer with a pH of 6.5-7.5.
-
Reagent Preparation: Dissolve the thiol-containing molecule (Molecule B, e.g., E3 ligase ligand) in the same pH 6.5-7.5 buffer. If Molecule B has internal disulfide bonds, they must first be reduced (e.g., using TCEP) and the reducing agent subsequently removed.
-
Conjugation: Add Molecule B to the maleimide-activated Molecule A. A 1.1- to 1.5-fold molar excess of Molecule B per maleimide group on Molecule A is typically sufficient.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., HPLC, SEC, or affinity chromatography) to remove unreacted molecules and byproducts.
Quantitative Data and Stability
The stability of the reactive groups is paramount for efficient conjugation. The following tables summarize key quantitative parameters for the NHS ester and maleimide functionalities.
Table 1: Stability and Reactivity of NHS Ester Moiety
| Parameter | Value / Condition | Significance |
| Optimal Reaction pH | 7.2 - 8.5[3] | Maximizes amine reactivity while minimizing hydrolysis. |
| Incompatible Buffers | Tris, Glycine, other primary amines | Compete with the target molecule for reaction with the ester. |
| Half-life of Hydrolysis | ~4-5 hours at pH 7.0, 0°C[3] | Highlights the need to use the reagent promptly after reconstitution. |
| Half-life of Hydrolysis | ~10 minutes at pH 8.6, 4°C[3] | Demonstrates rapid loss of reactivity at higher pH. |
| Solvent | Water-miscible organic (DMSO, DMF) | Required for initial dissolution before adding to aqueous buffer.[3] |
Table 2: Stability and Reactivity of Maleimide Moiety
| Parameter | Value / Condition | Significance |
| Optimal Reaction pH | 6.5 - 7.5[6] | Ensures high specificity for thiol groups.[7] |
| Competing Reactions | Reaction with amines at pH > 7.5[7] | Loss of specificity at higher pH. |
| Hydrolysis | Slow hydrolysis at pH > 7.5 | Ring-opening of the maleimide renders it non-reactive.[6] |
| Incompatible Reagents | DTT, β-mercaptoethanol, other thiols | Compete with the target molecule for reaction. |
| Bond Stability | Stable thioether bond | The resulting conjugate is not reversible under typical biological reducing conditions.[6] |
Conclusion
This compound is a highly versatile and powerful tool for the construction of complex bioconjugates. Its trifunctional design, combining orthogonal amine and thiol reactivity with the benefits of PEGylation, makes it particularly well-suited for the rational design of next-generation therapeutics like PROTACs. A thorough understanding of its reaction chemistry and careful control of experimental conditions are essential to harness its full potential in advancing drug discovery and development.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bis-(Mal-PEG3)-PH-N-succinimidyl Acetate as a Trifunctional PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. This technical guide provides a comprehensive overview of a novel, trifunctional PROTAC linker, "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297)." We will delve into its chemical structure, reactivity, and its potential application in the synthesis of trivalent PROTACs. This document will serve as a detailed resource, complete with illustrative quantitative data and step-by-step experimental protocols to guide researchers in the design and evaluation of next-generation protein degraders.
Introduction to Bis-(Mal-PEG3)-PH-N-succinimidyl Acetate
"this compound" is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of complex PROTAC molecules. Its unique trifunctional architecture, featuring a central phenyl scaffold, two maleimide-terminated PEG3 arms, and a reactive N-succinimidyl (NHS) ester, offers intriguing possibilities for the development of trivalent PROTACs. Such constructs could potentially engage a dimeric target protein or two separate target proteins simultaneously, leading to enhanced degradation efficiency and novel therapeutic applications.
Chemical Structure and Properties
The chemical structure of "this compound" is elucidated by its SMILES string: O=C(ON1C(CCC1=O)=O)C2=CC(OCCOCCOCCN3C(C=CC3=O)=O)=CC(OCCOCCOCCN4C(C=CC4=O)=O)=C2. This corresponds to a molecular formula of C31H35N3O14 and a molecular weight of 673.62 g/mol .

The key structural features and their functional implications are:
-
Central Phenyl (PH) Ring: Provides a rigid scaffold for the attachment of the functional arms, influencing the spatial orientation of the connected ligands.
-
Two Maleimide-PEG3 (Mal-PEG3) Arms: The maleimide (B117702) groups are highly reactive towards sulfhydryl groups, enabling covalent conjugation to cysteine residues on a target protein. The PEG3 spacers enhance hydrophilicity and provide flexibility.
-
N-succinimidyl (NHS) Acetate Group: A reactive ester that readily forms stable amide bonds with primary amines, commonly found on E3 ligase ligands.
Hypothetical Trivalent PROTAC: "Hypothetacine"
To illustrate the application of this trifunctional linker, we propose a hypothetical trivalent PROTAC named "Hypothetacine." This molecule is designed to target a dimeric protein of interest (POI) and recruit the Cereblon (CRBN) E3 ligase.
-
E3 Ligase Ligand: An amine-functionalized pomalidomide (B1683931) derivative.
-
Target Protein Ligand: A hypothetical small molecule inhibitor of a dimeric kinase, featuring a reactive cysteine residue for covalent attachment.
Illustrative Quantitative Data for Hypothetacine
The following table summarizes hypothetical, yet realistic, quantitative data for "Hypothetacine," based on typical values observed for potent PEG-based PROTACs.
| Parameter | Value | Cell Line |
| Degradation | ||
| DC50 (POI) | 15 nM | HEK293 |
| Dmax (POI) | >95% | HEK293 |
| Binding Affinity | ||
| Kd (Hypothetacine to POI) | 50 nM | - |
| Kd (Hypothetacine to CRBN) | 200 nM | - |
| Cell Viability | ||
| IC50 | 30 nM | Cancer Cell Line X |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of a trivalent PROTAC like "Hypothetacine."
Synthesis of "Hypothetacine"
This protocol describes a two-step synthesis strategy.
Step 1: Conjugation of the E3 Ligase Ligand
-
Dissolve "this compound" (1.1 eq) and the amine-functionalized pomalidomide derivative (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Pomalidomide-Linker) by flash column chromatography.
Step 2: Conjugation of the Target Protein Ligand
-
Dissolve the purified Pomalidomide-Linker intermediate (1.0 eq) and the cysteine-containing target protein ligand (2.2 eq) in a 1:1 mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 7.2).
-
Stir the reaction at room temperature for 2 hours, monitoring by LC-MS.
-
Upon completion, purify the final trivalent PROTAC, "Hypothetacine," by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Western Blot for Protein Degradation
-
Seed HEK293 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of "Hypothetacine" (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and quantify the band intensities to determine DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
-
Seed a cancer cell line of interest in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of "Hypothetacine" for 72 hours.
-
Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader to determine the IC50 value.
Visualizations
Signaling Pathway
Experimental Workflow: PROTAC Synthesis
Experimental Workflow: Western Blot
Conclusion
The trifunctional linker "this compound" represents an advanced tool for the construction of innovative PROTACs. Its unique architecture allows for the potential development of trivalent PROTACs capable of engaging multiple target proteins or dimeric targets with high efficiency. While the specific applications of this linker are yet to be fully explored in the literature, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and evaluate novel protein degraders. The illustrative data and detailed methodologies for the hypothetical PROTAC "Hypothetacine" serve as a practical starting point for the development of the next generation of targeted protein degradation therapies.
The Strategic Role of the PEG3 Spacer in a Trifunctional Core: A Technical Guide to "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate"
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of targeted therapeutics and complex bioconjugation, the molecular architecture of crosslinking agents is paramount to achieving desired efficacy, stability, and specificity. "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" is a novel trifunctional linker engineered for the precise assembly of advanced biomolecular constructs, most notably Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the critical role of its constituent parts, with a particular focus on the polyethylene (B3416737) glycol (PEG3) spacer, and provides a framework for its application in drug development.
Deconstructing the Trifunctional Core: Structure and Reactivity
"this compound" is a meticulously designed molecule that, contrary to what a simplified "bis-functional" nomenclature might suggest, possesses three reactive termini. Its structure is centered around a phenyl (PH) ring, which serves as a rigid scaffold. Attached to this core are two maleimide-PEG3 arms and one N-hydroxysuccinimide (NHS) ester group.
| Component | Chemical Group | Reactivity | Target Residue | Resulting Bond |
| Bis-(Mal-PEG3) | Maleimide (B117702) | Thiol-reactive | Cysteine | Stable Thioether Bond |
| PH | Phenyl | Aromatic Scaffold | - | Provides structural rigidity |
| N-succinimidyl acetate (B1210297) | N-hydroxysuccinimide (NHS) ester | Amine-reactive | Lysine, N-terminus | Stable Amide Bond |
This trifunctional nature allows for the convergent synthesis of complex molecules by providing orthogonal reactivity towards different functional groups on separate binding moieties. For instance, in the synthesis of a PROTAC, the NHS ester can be reacted with a primary amine on a ligand for a target protein, while the two maleimide groups can react with thiol groups on a ligand for an E3 ubiquitin ligase, or vice versa. The presence of two maleimide groups offers the potential for creating bivalent interactions or for attaching multiple molecules to a single core.
The Pivotal Role of the PEG3 Spacer
The two discrete polyethylene glycol (PEG) spacers, each consisting of three ethylene (B1197577) glycol units, are not merely passive linkers. They are instrumental in dictating the overall physicochemical properties and biological performance of the final conjugate.
Enhancing Solubility and Reducing Aggregation
A significant challenge in the development of complex bioconjugates, such as PROTACs and antibody-drug conjugates (ADCs), is the often-poor aqueous solubility of the constituent small molecule ligands. The inherent hydrophilicity of the PEG3 chains imparts greater water solubility to the entire construct, mitigating the risk of aggregation which can lead to reduced efficacy and potential immunogenicity.
Providing Optimal Spatial Orientation and Flexibility
The defined length of the PEG3 spacer provides critical spatial separation between the conjugated molecules. This is crucial for several reasons:
-
Minimizing Steric Hindrance: The spacer physically separates the larger biomolecules (e.g., a target protein and an E3 ligase) being brought together, ensuring that their interaction is not sterically hindered. This allows for the formation of a stable and productive ternary complex in the case of PROTACs.
-
Facilitating Productive Interactions: The flexibility of the PEG chain allows the conjugated ligands to adopt optimal orientations for binding to their respective protein targets.
Improving Pharmacokinetic Properties
The inclusion of PEG chains can have a profound impact on the pharmacokinetic profile of a bioconjugate. The hydrophilic nature of PEG can create a hydration shell around the molecule, which can:
-
Increase Circulation Half-Life: By increasing the hydrodynamic radius and masking the molecule from renal clearance, PEGylation can extend the time the conjugate remains in circulation.
-
Reduce Immunogenicity: The hydration shell can shield potentially immunogenic epitopes on the conjugated molecules from recognition by the immune system.
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While a PEG3 spacer provides a balance of the aforementioned benefits, the ideal length is context-dependent and can influence the efficiency of the desired biological outcome.
Experimental Protocols: A General Framework for Conjugation
While specific reaction conditions should be optimized for each unique application, the following provides a general two-step protocol for the use of "this compound" in a protein-ligand conjugation.
Step 1: Reaction of the NHS Ester with an Amine-Containing Molecule
This step involves the reaction of the more labile NHS ester with a molecule containing a primary amine.
Materials:
-
"this compound"
-
Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)
-
Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES, Borate buffer)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Equilibrate the vial of "this compound" to room temperature before opening.
-
Prepare a stock solution of the linker in anhydrous DMSO or DMF.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the desired molar excess of the linker stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer for the next step (e.g., a buffer with a pH of 6.5-7.5 for the maleimide reaction).
Step 2: Reaction of the Maleimide Groups with a Thiol-Containing Molecule
This step involves the reaction of the maleimide groups on the now-activated molecule with a molecule containing a free sulfhydryl group.
Materials:
-
Maleimide-activated intermediate from Step 1
-
Thiol-containing molecule (e.g., protein with a cysteine residue, peptide, or small molecule ligand)
-
Thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES)
-
Reducing agent (e.g., TCEP), if necessary to reduce disulfide bonds
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
Procedure:
-
If the thiol-containing molecule has disulfide bonds, they must be reduced to free sulfhydryl groups using a suitable reducing agent like TCEP. The reducing agent must then be removed, for example, by using a desalting column.
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Combine the maleimide-activated intermediate with the thiol-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) The reaction can be quenched by adding an excess of a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
The final conjugate can be purified using methods such as size-exclusion chromatography (SEC) or affinity chromatography.
Visualizing the Workflow and Logic
To better illustrate the strategic use of "this compound," the following diagrams, generated using the DOT language, depict the chemical structure and a typical experimental workflow for PROTAC synthesis.
Caption: Molecular components of the trifunctional linker.
Caption: General workflow for PROTAC synthesis.
Conclusion
"this compound" represents a sophisticated tool for the construction of complex, multi-component bioconjugates. The strategic incorporation of two PEG3 spacers provides significant advantages in terms of solubility, steric management, and pharmacokinetic properties. Its trifunctional nature, with both amine and thiol reactivity, allows for a controlled and convergent synthetic strategy. A thorough understanding of the role of each component, particularly the PEG3 spacer, is essential for researchers and drug developers to harness the full potential of this linker in creating next-generation targeted therapeutics. Further optimization of reaction conditions and a careful consideration of the required spacer length for a given biological system will be critical for successful application.
An In-Depth Technical Guide to the Synthesis of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297), a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and its application in PROTAC assembly.
Introduction
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is a chemical linker designed for the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation. This linker possesses two maleimide (B117702) groups for conjugation to thiol-containing moieties, such as cysteine residues in proteins, and an N-succinimidyl (NHS) ester for reaction with primary amines. The central phenyl (PH) group provides a rigid scaffold, while the two polyethylene (B3416737) glycol (PEG3) chains enhance solubility and provide appropriate spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process, commencing with the preparation of key intermediates followed by their sequential coupling and final activation. The proposed retrosynthetic analysis breaks down the target molecule into three key fragments: a central phenolic core, two Maleimide-PEG3 arms, and an N-succinimidyl acetate activating group.
A plausible forward synthesis involves the following key transformations:
-
Step 1: Synthesis of the Phenolic Core: Preparation of N-(4-hydroxyphenyl)acetamide from p-aminophenol.
-
Step 2: Synthesis of the Maleimide-PEG3 Arm: Preparation of Maleimide-PEG3-alcohol.
-
Step 3: Coupling of the Arms to the Core: Etherification of N-(4-hydroxyphenyl)acetamide with two equivalents of Maleimide-PEG3-alcohol, likely via a Mitsunobu reaction, to yield a dicarboxylic acid intermediate.
-
Step 4: Activation of the Carboxylic Acid: Conversion of the terminal carboxylic acid to an active N-succinimidyl ester.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the proposed synthesis.
Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide
This procedure outlines the acetylation of p-aminophenol to form the central phenolic core.
Materials:
-
p-Aminophenol
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve p-aminophenol in glacial acetic acid.
-
Add anhydrous sodium acetate to the solution and stir.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with continuous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.
-
Collect the white precipitate by filtration, wash thoroughly with cold deionized water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-hydroxyphenyl)acetamide.
Step 2: Synthesis of Maleimide-PEG3-carboxylic acid
This protocol describes the synthesis of the maleimide-functionalized PEG arm.
Materials:
-
Amino-PEG3-carboxylic acid
-
Maleic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Sodium acetate
-
Diethyl ether
Procedure:
-
Dissolve Amino-PEG3-carboxylic acid in anhydrous DMF.
-
Add maleic anhydride to the solution and stir at room temperature for 3-5 hours to form the maleamic acid intermediate.
-
To the reaction mixture, add acetic anhydride and sodium acetate.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours to effect cyclization to the maleimide.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Maleimide-PEG3-carboxylic acid.
Step 3: Synthesis of Bis-(Mal-PEG3)-PH-carboxylic acid
This protocol details the coupling of the Maleimide-PEG3 arms to the phenolic core via a Mitsunobu reaction.
Materials:
-
N-(4-hydroxyphenyl)acetamide (from Step 1)
-
Maleimide-PEG3-carboxylic acid (from Step 2)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-hydroxyphenyl)acetamide and two equivalents of Maleimide-PEG3-carboxylic acid in anhydrous THF.
-
Add 2.2 equivalents of triphenylphosphine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 2.2 equivalents of DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain Bis-(Mal-PEG3)-PH-carboxylic acid.
Step 4: Synthesis of this compound
This final step involves the activation of the carboxylic acid to the NHS ester.
Materials:
-
Bis-(Mal-PEG3)-PH-carboxylic acid (from Step 3)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve Bis-(Mal-PEG3)-PH-carboxylic acid and 1.2 equivalents of N-Hydroxysuccinimide in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.2 equivalents of DCC or EDC to the cooled solution and stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
If using EDC, the urea (B33335) byproduct is water-soluble and can be removed by an aqueous workup.
-
Concentrate the filtrate (or the reaction mixture after aqueous workup) under reduced pressure.
-
Precipitate the final product by adding cold, anhydrous diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Molar Ratios for Synthesis
| Step | Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Key Reagent | Molar Ratio | Solvent |
| 1 | p-Aminophenol | 1.0 | Acetic anhydride | 1.1 | Sodium acetate | 1.2 | Glacial Acetic Acid |
| 2 | Amino-PEG3-acid | 1.0 | Maleic anhydride | 1.2 | Acetic anhydride/NaOAc | - | DMF |
| 3 | N-(4-hydroxyphenyl)acetamide | 1.0 | Maleimide-PEG3-acid | 2.0 | PPh₃ / DIAD | 2.2 | THF |
| 4 | Bis-(Mal-PEG3)-PH-acid | 1.0 | NHS | 1.2 | DCC or EDC | 1.2 | DCM or DMF |
Table 2: Characterization and Purity Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Purity (by HPLC) |
| N-(4-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | White solid | 85-95 | >98% |
| Maleimide-PEG3-acid | C₁₁H₁₅NO₆ | 257.24 | Off-white solid | 70-85 | >95% |
| Bis-(Mal-PEG3)-PH-acid | C₂₉H₃₃N₃O₁₂ | 627.59 | Pale yellow solid | 50-70 | >95% |
| This compound | C₃₁H₃₅N₃O₁₄ | 673.62 | White to off-white solid | 75-90 | >95% |
Visualization of Workflows
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Synthetic route for this compound.
Application in PROTAC Assembly
This diagram illustrates the logical workflow of utilizing the synthesized linker to assemble a PROTAC molecule.
Caption: Workflow for PROTAC synthesis using the bifunctional linker.
Conclusion
This technical guide provides a detailed, albeit illustrative, pathway for the synthesis of this compound. The provided protocols and data tables serve as a valuable resource for researchers engaged in the design and synthesis of novel PROTACs. The modular nature of the synthesis allows for potential modifications to the linker structure, enabling the optimization of PROTAC properties for specific therapeutic applications. Researchers should note that the proposed reaction conditions may require optimization for specific substrates and scales. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC are essential for the characterization and purity assessment of all intermediates and the final product.
An In-depth Technical Guide to the Solubility and Stability of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297) is a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, it is designed to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, thereby facilitating the degradation of the target protein. This technical guide provides a comprehensive overview of the solubility and stability of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate, supported by established principles of its core functional motifs: the N-hydroxysuccinimide (NHS) ester and the maleimide (B117702) group. Detailed experimental protocols for the assessment of these properties are also provided to aid researchers in its effective application.
Chemical and Physical Properties
This compound is a complex molecule with distinct reactive moieties. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility of the resulting PROTAC molecule.[1][2] The phenyl (PH) group introduces a degree of rigidity to the linker, which can be crucial for optimizing the spatial orientation of the PROTAC for effective ternary complex formation.[3]
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₅N₃O₁₄ |
| Molecular Weight | 673.62 g/mol |
| Appearance | White to off-white solid |
Solubility
The solubility of a PROTAC linker is a critical parameter that influences its handling, reactivity in conjugation reactions, and the pharmacokinetic properties of the final PROTAC molecule. Due to its bifunctional nature, the solubility of this compound can be influenced by the choice of solvent.
Qualitative Solubility Profile:
Based on the general properties of similar bifunctional PEG linkers, a qualitative solubility profile can be inferred:
-
High Solubility: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF).
-
Moderate to Low Solubility: Acetonitrile (B52724), Dichloromethane (DCM), Chloroform.
-
Poor Solubility: Water, Ethanol, Methanol. The PEG3 moiety confers some hydrophilicity, but the overall molecule is largely organic-soluble.
Quantitative Solubility Data:
Table 2: Experimentally Determined Solubility of this compound (Template)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | To be determined | To be determined |
| DMF | To be determined | To be determined |
| Acetonitrile | To be determined | To be determined |
| Water (pH 7.4) | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
Stability
The stability of this compound is primarily dictated by its two reactive functional groups: the N-succinimidyl (NHS) ester and the maleimide. Both are susceptible to hydrolysis, and the stability of the maleimide-thiol adduct post-conjugation is also a key consideration.
N-Succinimidyl (NHS) Ester Stability
The NHS ester is highly reactive towards primary amines, forming stable amide bonds. However, it is also prone to hydrolysis in aqueous solutions, a competing reaction that can significantly reduce conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.[4][5]
-
Effect of pH: The rate of hydrolysis increases significantly with increasing pH.[4] NHS esters are relatively stable at acidic pH but hydrolyze rapidly under basic conditions.
-
Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis.
Table 3: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
Maleimide Stability
The maleimide group is reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond. However, the maleimide ring itself can undergo hydrolysis, particularly at pH values above 7.5.[6] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.
Furthermore, the thioether bond formed upon conjugation with a thiol can be reversible under certain physiological conditions through a retro-Michael reaction.[6][7] This is especially relevant in the presence of high concentrations of other thiols, such as glutathione (B108866) in the cellular environment.
Table 4: Stability Considerations for the Maleimide Moiety
| Condition | Stability Concern | Consequence |
| Aqueous solution (pH > 7.5) | Ring Hydrolysis | Inactivation of the maleimide group, preventing conjugation. |
| Post-conjugation (in vivo) | Retro-Michael Reaction | Cleavage of the PROTAC from the target protein, leading to loss of efficacy.[7][8] |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of the compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: The determined concentration represents the thermodynamic solubility.
Protocol for Assessing Stability by HPLC
This protocol allows for the monitoring of the degradation of the compound over time under specific conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known concentration.
-
Incubation: Dilute the stock solution into the desired aqueous buffer (e.g., PBS at different pH values) to a final concentration suitable for HPLC analysis. Incubate the solutions at a controlled temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing the sample.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent compound peak and the appearance of degradation product peaks.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and half-life.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a heterobifunctional linker like this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical experimental workflow for assessing the efficacy of a newly synthesized PROTAC.
Caption: Standard workflow for evaluating PROTAC-induced protein degradation via Western Blot.
Conclusion
This compound is a valuable tool for the development of PROTACs. While specific quantitative data on its solubility and stability are not extensively documented, a thorough understanding of the chemical properties of its NHS ester and maleimide functional groups provides a strong foundation for its effective use. The provided experimental protocols offer a framework for researchers to characterize this linker and optimize its application in the synthesis of novel protein degraders. Careful consideration of solvent choice, pH, and temperature during conjugation and storage is paramount to ensure the integrity and reactivity of this versatile heterobifunctional linker.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creativepegworks.com [creativepegworks.com]
The Strategic Application of Bis-(Mal-PEG3)-PH-N-succinimidyl Acetate in E3 Ligase Recruitment for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's intrinsic ubiquitin-proteasome system. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. The physicochemical properties of this linker, such as its length, flexibility, and hydrophilicity, are paramount in determining the efficacy and pharmacokinetic profile of the PROTAC. This technical guide provides an in-depth exploration of "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate," a polyethylene (B3416737) glycol (PEG)-based linker, and its application in the recruitment of E3 ligases for targeted protein degradation. We will delve into its chemical properties, its role in PROTAC synthesis, and the experimental methodologies used to evaluate the resulting protein degraders.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are chimeric molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] Unlike traditional small-molecule inhibitors that require high systemic exposure to maintain target occupancy, PROTACs act catalytically, enabling sustained protein knockdown at lower concentrations.[3]
The linker element of a PROTAC is not merely a passive spacer but plays a crucial role in several aspects of its function:
-
Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a productive ternary complex geometry that allows for efficient ubiquitination.[4]
-
Solubility and Cell Permeability: The linker's chemical composition significantly influences the overall physicochemical properties of the PROTAC. Hydrophilic linkers, such as those based on PEG, can enhance aqueous solubility and improve cell permeability.[5][6]
-
Pharmacokinetics: The linker can impact the metabolic stability and in vivo half-life of the PROTAC.[7]
"this compound": A Versatile Linker for PROTAC Synthesis
"this compound" is a heterobifunctional linker designed for the facile synthesis of PROTACs. Its key structural features include:
-
A PEG3 Core: The three-unit polyethylene glycol chain provides a balance of flexibility and hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.[5][8]
-
Two Maleimide (B117702) Groups: These moieties are reactive towards thiol groups, allowing for covalent linkage to cysteine residues on a target protein ligand or an E3 ligase ligand.[9]
-
An N-succinimidyl Acetate Group: This NHS ester is a reactive group that can form stable amide bonds with primary or secondary amines present on the corresponding ligand.[10]
The presence of both maleimide and NHS ester functionalities provides synthetic versatility, allowing for different conjugation strategies in PROTAC assembly.
Data Presentation: Efficacy of PROTACs Utilizing PEG3 Linkers
Table 1: Degradation Efficiency of a VHL-based PROTAC SGK3 Degrader-1 with a PEG3 Linker
| Parameter | Value | Cell Line | Reference |
| DC50 (SGK3 degradation) | ~0.3 µM | - | |
| Time to 50% degradation | 2 hours | - | |
| Maximum Degradation (Dmax) | >80% at 8 hours | - |
Table 2: Degradation Efficiency of CRBN-based IRAK4 PROTACs
| Compound | DC50 (IRAK4 degradation) | Cell Line | Reference |
| FIP22 (lead compound) | 3.2 nM | - |
Table 3: Degradation Efficiency of CRBN-based BRD4 PROTACs with PEG Linkers
| Compound | Linker | DC50 (BRD4 degradation) | Dmax | Cell Line | Reference |
| B24 | 2 PEG units | 0.75 ± 0.16 nM | >95% | MV4-11 | [9] |
Note: The data presented are from different studies and target proteins, and direct comparison of linker efficacy is not possible. However, they demonstrate the potential for achieving potent, low nanomolar degradation with PROTACs incorporating short PEG linkers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the general mechanism of PROTAC action and a representative signaling pathway affected by targeted protein degradation.
Caption: General workflow of PROTAC-mediated protein degradation.
Caption: Simplified IRAK4 signaling pathway and intervention by an IRAK4 PROTAC.
Experimental Protocols
The following protocols provide a general framework for the key experiments required to evaluate the efficacy of a PROTAC synthesized using "this compound."
PROTAC Synthesis
The synthesis of a PROTAC using "this compound" typically involves a two-step conjugation process.
-
Reaction with Amine-Containing Ligand:
-
Dissolve the amine-containing ligand (either the POI binder or the E3 ligase binder) in a suitable aprotic solvent such as DMF or DMSO.
-
Add "this compound" in a 1:1 to 1.2:1 molar ratio.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.
-
Upon completion, the intermediate product can be purified by preparative HPLC.
-
-
Reaction with Thiol-Containing Ligand:
-
Dissolve the purified intermediate from step 1 and the thiol-containing ligand in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water or DMF).
-
Adjust the pH of the reaction mixture to ~7.0-7.5 to ensure the thiol is deprotonated and reactive towards the maleimide.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. This data is used to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
Several biophysical techniques can be employed to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR): Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip and flow the other protein and the PROTAC over the surface to measure binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat changes upon binding of the PROTAC and the second protein to the first protein in solution to determine thermodynamic parameters of complex formation.
-
Biolayer Interferometry (BLI): Similar to SPR, this technique measures changes in the interference pattern of light reflected from the surface of a biosensor tip upon binding of molecules.
-
NanoBRET™/HiBiT™ Assays (Promega): These are cell-based assays that use bioluminescence resonance energy transfer to detect the proximity of a NanoLuc®-tagged POI and a HaloTag®-labeled E3 ligase upon PROTAC addition.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
-
Reaction Setup:
-
Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the target protein, and the E3 ligase in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated species of the target protein.
-
Cell Viability Assay
It is crucial to assess the cytotoxic effects of the PROTAC to ensure that the observed protein degradation is not a result of general cellular toxicity.
-
MTT/MTS Assay:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).
-
Add MTT or MTS reagent to the wells and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega):
-
Follow a similar cell seeding and treatment protocol as the MTT/MTS assay.
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence to quantify cell viability.
-
Conclusion
"this compound" represents a valuable tool for the synthesis of PROTACs. Its PEG3 core offers a favorable balance of hydrophilicity and flexibility, which are critical for achieving potent and selective protein degradation. The quantitative data from PROTACs with similar PEG3 linkers demonstrate the potential for developing highly effective degraders. The experimental protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of PROTACs constructed with this versatile linker. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a key determinant in the successful development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Maleimide and NHS Ester Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Bioconjugation, the science of covalently linking biomolecules, is a cornerstone of modern therapeutics, diagnostics, and life sciences research. Among the plethora of chemical strategies available, N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries are the preeminent methods for modifying proteins and other macromolecules. Their popularity stems from high selectivity, reaction efficiency under mild physiological conditions, and the stability of the resulting covalent bonds.[1][2][3] This guide provides a comprehensive overview of these two powerful techniques, detailing their chemical principles, reaction parameters, and practical applications, complete with quantitative data and detailed experimental protocols.
Section 1: NHS Ester Chemistry for Amine-Reactive Conjugation
N-hydroxysuccinimide esters are highly efficient reagents for modifying primary amines (–NH₂), which are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[2][4] The reaction results in a stable and irreversible amide bond, making NHS ester chemistry a workhorse for applications ranging from fluorescent antibody labeling to the synthesis of antibody-drug conjugates (ADCs).[2][]
Mechanism of Action
The conjugation proceeds via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group to form a highly stable amide bond.[2][4]
Quantitative Data and Reaction Parameters
The efficiency of NHS ester conjugation is critically dependent on pH. A careful balance must be struck to ensure the amine is nucleophilic while minimizing the hydrolysis of the ester.
| Parameter | Optimal Range/Value | Notes |
| Target Residue | Primary Amines (Lysine, N-terminus) | Abundant on most protein surfaces.[2] |
| Optimal pH | 7.2 - 8.5 | Balances amine reactivity (requires deprotonation) and ester stability (hydrolysis increases at high pH).[2][6] |
| Reaction Time | 30 - 120 minutes | Typically performed at room temperature or 4°C.[] |
| Bond Stability | High (Stable Amide Bond) | The resulting amide linkage is effectively irreversible under physiological conditions.[] |
| Competing Reaction | Hydrolysis of NHS Ester | Rate increases with pH. The half-life at pH 7.0 (0°C) is 4-5 hours, but drops to 10 minutes at pH 8.6 (4°C).[6] |
| Solvent | Aqueous Buffer (Phosphate, Bicarbonate) | Reagents are often first dissolved in a dry organic solvent like DMSO or DMF before adding to the aqueous reaction.[2][7] |
Detailed Experimental Protocol: Fluorescent Labeling of an Antibody
This protocol provides a general method for labeling an IgG antibody with a fluorescent dye functionalized with an NHS ester.
Materials:
-
IgG Antibody (in a buffer free of primary amines, e.g., PBS)
-
Dye-NHS Ester (e.g., CF® Dye SE)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (e.g., PBS) first.[8][9]
-
Dye Stock Preparation: Allow the vial of Dye-NHS Ester to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO. This solution should be used immediately.[9][10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dye stock solution to the antibody solution while gently vortexing. The optimal ratio may need to be determined empirically.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9][10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 15-30 minutes.[9]
-
Purification: Separate the labeled antibody from the unreacted free dye using an SEC column according to the manufacturer's instructions.[8][10]
-
Characterization: Determine the protein concentration (e.g., via A280 measurement) and the degree of labeling (DOL) using UV-Vis spectrophotometry. Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[10]
Section 2: Maleimide Chemistry for Thiol-Reactive Conjugation
Maleimide chemistry is the gold standard for site-specifically targeting sulfhydryl (thiol) groups, primarily found on cysteine residues. This high degree of selectivity makes it invaluable for applications requiring precise control over the conjugation site, such as the construction of homogeneous antibody-drug conjugates.[1][3][12]
Mechanism of Action
The reaction between a maleimide and a thiol proceeds through a Michael addition. The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, forming a stable covalent thioether bond.[1][13]
Quantitative Data and Reaction Parameters
While highly selective, maleimide chemistry is sensitive to pH and the stability of the resulting thioether bond can be a concern in certain applications.
| Parameter | Optimal Range/Value | Notes |
| Target Residue | Sulfhydryls (Thiols) on Cysteine | Highly selective within the optimal pH range.[12] |
| Optimal pH | 6.5 - 7.5 | Ensures thiol is sufficiently nucleophilic while minimizing side reactions with amines and maleimide hydrolysis.[1][14] |
| Reaction Rate | Rapid | At pH 7, the reaction with thiols is ~1,000 times faster than with amines.[12][15] |
| Bond Stability | Generally Stable | The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[12][16] |
| Side Reactions | Hydrolysis of Maleimide Ring | Occurs at pH > 7.5, rendering the maleimide inactive.[1][14] |
| Reaction with Amines | Becomes significant at pH > 8.5.[14] | |
| Thiazine Rearrangement | Can occur with N-terminal cysteine residues.[13] |
Instability and Next-Generation Maleimides: The thioether bond formed by traditional maleimides can be reversible, leading to deconjugation in vivo.[16][17] This has driven the development of "next-generation maleimides" (e.g., diiodomaleimides) that form more robust and hydrolytically stable linkages, enhancing the in vivo stability of conjugates like ADCs.[18][19][20]
Detailed Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the creation of a cysteine-linked ADC by first reducing interchain disulfides on an antibody and then conjugating a maleimide-functionalized drug linker.
Materials:
-
IgG Antibody (e.g., Trastuzumab) in PBS
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized drug-linker (e.g., Mal-PEG-MMAE) dissolved in DMSO
-
Reaction Buffer: PBS (pH 7.2) with 1-5 mM EDTA
-
Quenching Reagent: N-acetylcysteine
-
Purification: SEC or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in degassed reaction buffer.[21]
-
Add a 10-40 fold molar excess of TCEP to the antibody solution.[22][23]
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.[24][25]
-
Remove excess TCEP using a desalting column, performing the buffer exchange into the degassed reaction buffer.[22]
-
-
Conjugation Reaction:
-
Quenching: Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups and incubate for 15-20 minutes.[24][25]
-
Purification: Purify the ADC from unreacted drug-linker, quenching reagent, and aggregated protein using SEC or HIC.
-
Characterization: Analyze the final product to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels, typically using HIC and SEC-HPLC.
Section 3: Strategic Selection and Workflow
Choosing between NHS ester and maleimide chemistry depends entirely on the desired outcome, the available functional groups on the biomolecule, and the required level of site-specificity.
Summary Comparison:
| Feature | NHS Ester Chemistry | Maleimide Chemistry |
| Target Group | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Residues | Lysine, N-terminus | Cysteine |
| Specificity | Lower (multiple lysines) | Higher (fewer cysteines) |
| Bond Formed | Amide | Thioether |
| Bond Stability | Very High | Moderate to High (risk of retro-Michael) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Key Application | Polyclonal antibody labeling, surface immobilization | Site-specific ADC synthesis, PEGylation |
By understanding the fundamental principles, reaction parameters, and potential pitfalls of both NHS ester and maleimide chemistries, researchers can design and execute robust bioconjugation strategies to create novel and effective biomolecular tools for medicine and research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. broadpharm.com [broadpharm.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. bachem.com [bachem.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. | Semantic Scholar [semanticscholar.org]
- 20. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 22. benchchem.com [benchchem.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. kinampark.com [kinampark.com]
- 25. broadpharm.com [broadpharm.com]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the synthesis of PROTACs using the versatile PEG-based linker, Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297) . This linker features two maleimide (B117702) groups for conjugation to thiol-containing molecules and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, offering a sequential and controlled approach to PROTAC assembly.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
This protocol outlines a sequential, two-step conjugation strategy for the synthesis of a PROTAC using a target protein ligand containing a primary amine and an E3 ligase ligand with a thiol group.
Materials and Reagents:
-
Target Protein Ligand with a primary amine (-NH2) functionality
-
E3 Ligase Ligand with a thiol (-SH) functionality
-
This compound linker
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
Deionized water
-
Preparative and analytical High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Step 1: Conjugation of the Target Protein Ligand to the NHS Ester of the Linker
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Reaction Initiation: Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the amine-ligand-linker-maleimide intermediate.
-
Work-up (Optional): If necessary, the intermediate can be purified at this stage by preparative HPLC. However, for many syntheses, the crude reaction mixture can be carried forward to the next step.
Step 2: Conjugation of the E3 Ligase Ligand to the Maleimide Group
-
Preparation: Dissolve the E3 ligase ligand (1.2 equivalents) in a minimal amount of DMSO.
-
Reaction Mixture: Add the solution of the E3 ligase ligand to the reaction mixture from Step 1.
-
Buffering: Add PBS (pH 7.2-7.5) to the reaction mixture to achieve a final pH between 7.0 and 7.5. The final solvent composition should be adjusted to ensure all components remain in solution.
-
Reaction Conditions: Stir the reaction at room temperature for 1-2 hours. Protect the reaction from light if any of the components are light-sensitive.
-
Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
Step 3: Purification of the Final PROTAC
-
Quenching: Once the reaction is complete, quench any unreacted maleimide groups by adding a small amount of a thiol-containing compound (e.g., N-acetylcysteine).
-
Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.
Protocol 2: Characterization of the Synthesized PROTAC
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the final PROTAC and assess its purity.
-
Method:
-
Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Run a gradient elution from a low to high organic phase (e.g., acetonitrile in water with 0.1% formic acid).
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compound, which should correspond to the calculated molecular weight of the PROTAC.
-
The purity can be estimated from the peak area of the desired product in the chromatogram.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the final PROTAC.
-
Method:
-
Dissolve a sufficient amount of the purified PROTAC in a deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
Acquire 1H and 13C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the peaks in the spectra should be consistent with the expected structure of the synthesized PROTAC.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs, highlighting key parameters for successful PROTAC development.
Table 1: Representative Synthesis and Purity Data for PEG-ylated PROTACs
| PROTAC ID | Linker Type | E3 Ligase Ligand | Target Ligand | Synthesis Yield (%) | Purity (HPLC, %) |
| PROTAC-CDK9-1 | PEG3 | Pomalidomide | CDK9 Inhibitor | 35 | >98 |
| PROTAC-cMyc-1 | PEG3 | VHL Ligand | c-Myc Inhibitor | 40 | >99 |
| PROTAC-CDK9-2 | PEG4 | Pomalidomide | CDK9 Inhibitor | 30 | >97 |
Table 2: Representative Biological Activity Data for CDK9 and c-Myc PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-CDK9-1 | CDK9 | MV4-11 | 10 | >95 |
| PROTAC-cMyc-1 | c-Myc | HCT116 | 50 | >90 |
| dCDK9-202 | CDK9 | TC-71 | 3.5 | >99[1][2] |
| PROTAC CDK9 degrader-5 | CDK9 | MV411 | 100-140 | Not Reported[3][4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathway Visualizations
CDK9 Degradation Pathway
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its aberrant activity is implicated in various cancers. PROTACs targeting CDK9 can induce its degradation, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent apoptosis in cancer cells.
References
Application Notes and Protocols: Utilizing "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" in Advanced Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively utilize the heterotrifunctional crosslinker, "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297)," for the synthesis of complex bioconjugates. This unique reagent possesses three reactive sites: two maleimide (B117702) groups and one N-hydroxysuccinimide (NHS) ester group, enabling the covalent linkage of up to three different molecules in a controlled manner.
Introduction to Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
"this compound" is a versatile crosslinking agent designed for advanced bioconjugation applications. Its structure features a central phenyl (PH) core, from which emanate two polyethylene (B3416737) glycol (PEG) chains terminating in maleimide groups (Mal-PEG3) and one arm ending in an N-succinimidyl acetate (NHS ester) group. This trifunctional design allows for the precise and stable conjugation of molecules bearing primary amine and thiol (sulfhydryl) functional groups.
The PEG spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduce potential aggregation, and provide flexibility to the linked molecules. This makes it an ideal tool for creating complex architectures such as antibody-drug conjugates (ADCs) with multiple payloads, targeted imaging agents, and multifunctional protein complexes.
Key Features:
-
Trifunctional: Allows for the conjugation of up to three molecules.
-
Orthogonal Reactivity: The NHS ester reacts specifically with primary amines, while the maleimide groups react with thiols.
-
PEGylated Spacer: Improves solubility and reduces steric hindrance.
-
Versatile Applications: Suitable for creating complex bioconjugates for therapeutics, diagnostics, and research.
Reaction Chemistry and Principles
The utility of this crosslinker lies in the distinct reactivity of its functional groups, which can be addressed in a sequential or one-pot fashion depending on the desired outcome.
-
N-hydroxysuccinimide (NHS) Ester Reactivity: The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or the N-terminus of polypeptides) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[][2][3]
-
Maleimide Reactivity: The maleimide groups react with sulfhydryl (thiol) groups (e.g., from cysteine residues in proteins or engineered thiols) via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific and efficient at a pH range of 6.5 to 7.5.[]
By controlling the pH of the reaction buffer, it is possible to selectively target these functional groups in a stepwise manner.
Experimental Protocols
Here we provide detailed protocols for common conjugation strategies using "this compound". It is crucial to empirically determine the optimal molar ratios of the reactants for each specific application.[2]
Protocol 1: Sequential Conjugation of an Amine-Containing Molecule followed by Two Thiol-Containing Molecules
This is the most common strategy to ensure specificity and minimize unwanted side reactions.
Materials:
-
Amine-containing molecule (Molecule A; e.g., antibody, protein)
-
Thiol-containing molecules (Molecule B and Molecule C; e.g., drug payloads, peptides)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Thiol Reaction Buffer: Phosphate buffer with EDTA, pH 6.5-7.0
-
Quenching Reagents: 1 M Tris-HCl, pH 8.0 (for NHS ester); 1 M β-mercaptoethanol or L-cysteine (for maleimide)
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Reaction of NHS Ester with Amine-Containing Molecule (Molecule A)
-
Prepare a stock solution of "this compound" in anhydrous DMSO or DMF immediately before use.
-
Dissolve Molecule A in the Amine Reaction Buffer.
-
Add a 5- to 20-fold molar excess of the crosslinker to the solution of Molecule A.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quench the unreacted NHS ester by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove the excess crosslinker and quenching reagent by dialysis against the Thiol Reaction Buffer or by using a desalting column.
Step 2: Reaction of Maleimide Groups with Thiol-Containing Molecules (Molecules B and C)
-
Dissolve Molecules B and C in the Thiol Reaction Buffer. If the molecules have disulfide bonds, they must be reduced to free thiols prior to this step using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.
-
Add a 1.5- to 5-fold molar excess of each thiol-containing molecule (relative to the maleimide-activated Molecule A) to the purified, maleimide-activated Molecule A from Step 1.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Quench any unreacted maleimide groups by adding β-mercaptoethanol or L-cysteine to a final concentration of 10-20 mM and incubate for 30 minutes.
-
Purify the final trifunctional conjugate using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or ion-exchange chromatography (IEX) to remove unreacted molecules and quenching reagents.[4][5]
Protocol 2: One-Pot Conjugation
This approach is faster but may result in a more heterogeneous mixture of products. It is suitable when the molecules do not contain both amine and thiol groups or when the pH can be carefully controlled to favor one reaction over the other initially.
Materials: Same as Protocol 1.
Procedure:
-
Prepare stock solutions of the crosslinker, Molecule A, Molecule B, and Molecule C as described in Protocol 1.
-
Combine Molecule A, Molecule B, and Molecule C in a reaction buffer with a pH of 7.2-7.5.
-
Add the crosslinker to the mixture of molecules. The molar ratio of the crosslinker to the molecules should be optimized based on the desired product.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
Quench any unreacted functional groups as described in Protocol 1.
-
Purify the final conjugate using appropriate chromatographic techniques.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to conjugation reactions with NHS-maleimide crosslinkers. The values are generalized from literature on similar linkers and should be used as a starting point for optimization.
| Parameter | NHS Ester Reaction | Maleimide Reaction |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Typical Reaction Time | 30 - 60 minutes at RT | 1 - 2 hours at RT |
| Molar Excess of Linker | 5 - 20 fold over protein | N/A |
| Molar Excess of Thiol Molecule | N/A | 1.5 - 5 fold over maleimide |
| Common Quenching Agent | Tris, Glycine, Lysine | β-mercaptoethanol, Cysteine |
| Property | Typical Value/Range | Method of Determination |
| Conjugation Efficiency | 50 - 90% | SDS-PAGE, Mass Spectrometry, HPLC |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 (for ADCs) | HIC, RP-HPLC, Mass Spectrometry[6][][8][9] |
| Stability of Amide Bond | High | HPLC, Mass Spectrometry |
| Stability of Thioether Bond | Generally stable, potential for retro-Michael addition | HPLC, Mass Spectrometry |
Visualization of Workflows and Mechanisms
Caption: Sequential conjugation workflow.
Caption: One-pot conjugation workflow.
Caption: Reaction mechanisms.
Applications in Drug Development and Research
The unique trifunctional nature of "this compound" opens up numerous possibilities in the development of novel therapeutics and research tools.
-
Antibody-Drug Conjugates (ADCs): This linker allows for the creation of ADCs with two different drug payloads, potentially overcoming drug resistance or achieving synergistic therapeutic effects.[10] Alternatively, one maleimide can be used for drug attachment, while the other is used for conjugating an imaging agent or a molecule that enhances tumor penetration.
-
Targeted Drug Delivery: A targeting ligand (e.g., antibody, peptide) can be attached via the NHS ester, while two different therapeutic agents are conjugated to the maleimide arms. This allows for combination therapy delivered specifically to the target site.
-
PROTACs and Molecular Glues: The linker can be used to bring together an E3 ligase binder, a target protein binder, and another functional molecule, such as a solubilizing agent or a fluorescent probe.
-
Diagnostics and Imaging: A targeting molecule, a reporter molecule (e.g., fluorophore), and a quenching molecule can be conjugated to create "smart" probes that become fluorescent upon binding to their target.
-
Fundamental Research: This crosslinker is a powerful tool for studying protein-protein interactions by creating stable ternary complexes.
Characterization of Conjugates
Thorough characterization of the final conjugate is essential to ensure its purity, homogeneity, and desired functionality.
-
Purity and Homogeneity: Assessed by SDS-PAGE, size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).
-
Confirmation of Conjugation and Molecular Weight: Determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Drug-to-Antibody Ratio (DAR) or Conjugation Ratio: Quantified using HIC, reversed-phase HPLC (RP-HPLC), or mass spectrometry.[6][][8][9]
-
Functional Activity: The biological activity of each component of the conjugate should be assessed through in vitro and in vivo assays.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Inefficient reaction conditions (pH, temperature, time)- Hydrolysis of reactive groups- Insufficient molar excess of reagents- Presence of competing nucleophiles in buffers (e.g., Tris, azide) | - Optimize reaction pH and incubation time.- Prepare fresh crosslinker solution immediately before use.- Increase the molar ratio of the crosslinker or the molecule to be conjugated.- Use amine- and thiol-free buffers. |
| Protein Aggregation | - Hydrophobic nature of the crosslinker or conjugated molecules- High degree of conjugation | - Use a more hydrophilic crosslinker if possible.- Optimize the conjugation ratio to a lower level.- Perform conjugation at a lower protein concentration. |
| Heterogeneous Product | - Non-specific reactions- Incomplete reaction or purification | - Use a sequential conjugation strategy.- Ensure complete quenching of reactive groups.- Optimize purification methods (e.g., gradient elution in chromatography). |
By following these guidelines and protocols, researchers can effectively harness the capabilities of "this compound" to create innovative and complex bioconjugates for a wide range of applications.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rapidnovor.com [rapidnovor.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteine-Reactive Crosslinker: Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group from a cysteine residue is a cornerstone of bioconjugation chemistry.[1] This Michael addition reaction is highly selective, efficient, and proceeds under mild, physiological conditions (pH 6.5-7.5), making it ideal for specifically modifying proteins and peptides.[1][2] The "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" is a bifunctional crosslinking reagent designed to react with two cysteine residues. Its structure consists of two maleimide-PEG3 arms attached to a central phenyl (PH) core, enabling the formation of covalent thioether bonds with sulfhydryl groups.[3][]
This reagent is particularly useful for:
-
Intramolecular Crosslinking: Stabilizing protein structures by linking two cysteine residues within the same polypeptide chain.
-
Intermolecular Crosslinking: Studying protein-protein interactions or creating protein dimers and oligomers by linking cysteine residues on different protein molecules.[5][6]
-
Antibody-Drug Conjugate (ADC) Development: Creating more stable antibody fragments or attaching payloads to antibodies with engineered cysteine residues.[2][7][]
The PEG3 (polyethylene glycol) linker provides spacing and improves the solubility of the crosslinker and the resulting conjugate.[] The stability of the formed thioether bond is generally robust under physiological conditions, though it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[1][9] Recent developments have focused on creating more stable maleimide derivatives, such as N-aryl maleimides, to minimize this reversal.[10][11]
Reaction Mechanism and Workflow
The core of the application is the Michael addition reaction, where the thiol group of a cysteine acts as a nucleophile, attacking the carbon-carbon double bond in the maleimide ring.[1] This forms a stable, covalent thioether linkage.[]
Chemical Reaction Diagram
Caption: Reaction of Bis-Maleimide crosslinker with two cysteine residues.
General Experimental Workflow
Caption: General workflow for protein crosslinking with Bis-Maleimide.
Quantitative Data Summary
The success of a maleimide-cysteine conjugation reaction is dependent on several factors. The following table summarizes key parameters and typical outcomes.
| Parameter | Recommended Condition/Value | Rationale & Notes |
| pH | 6.5 - 7.5 | This range ensures the thiol group is sufficiently nucleophilic while minimizing side reactions with amines (which become more reactive at pH > 7.5). Maleimide hydrolysis also increases at higher pH.[1][12] |
| Temperature | 4°C to 25°C | Room temperature is often sufficient. Lower temperatures can be used to slow the reaction and minimize potential side reactions or protein degradation.[13] |
| Reaction Time | 1 - 4 hours | The reaction is typically rapid. Optimization may be required based on the specific proteins and concentrations used.[13] |
| Stoichiometry | 0.5-fold molar ratio of Bis-Maleimide to Protein | For intermolecular crosslinking of two proteins, a 1:2 ratio of crosslinker to protein is a good starting point. For intramolecular crosslinking, a 1:1 ratio is often used. A slight excess of protein can help avoid homo-dimerization of the crosslinker.[5][14] |
| Typical Efficiency | > 90% | Conjugation efficiency can be very high under optimal conditions. This can be quantified using techniques like mass spectrometry or chromatography.[13] |
| Linkage Stability | Generally stable | The thioether bond is stable, but can undergo a retro-Michael reaction, leading to deconjugation. This is more pronounced in the presence of high concentrations of other thiols.[9][15] N-aryl maleimides show improved stability over N-alkyl maleimides.[11] |
Experimental Protocols
Protocol 1: Intermolecular Crosslinking of Two Proteins
This protocol describes a general method for crosslinking two different proteins (Protein A and Protein B), each containing at least one accessible cysteine residue.
Materials:
-
Protein A and Protein B
-
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297) (or similar Bis-Maleimide reagent)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.[5]
-
Reducing Agent (if needed): TCEP (Tris(2-carboxyethyl)phosphine) solution.
-
Quenching Solution: 1 M L-cysteine in water.
-
Solvent for Crosslinker: Anhydrous DMSO or DMF.
-
Purification tools: Size-Exclusion Chromatography (SEC) or dialysis cassettes.
Procedure:
-
Protein Preparation:
-
If the proteins have intramolecular disulfide bonds that need to be reduced to free up cysteine thiols, treat the protein with 5 mM TCEP for 30 minutes at room temperature.[5]
-
Remove the TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with Conjugation Buffer. This is a critical step as TCEP will react with the maleimide.[5]
-
Prepare a solution of Protein A and Protein B in a 1:1 molar ratio in Conjugation Buffer. A typical concentration is 1-5 mg/mL.[5]
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the Bis-Maleimide crosslinker in DMSO or DMF to a concentration of 10-20 mM.[5]
-
-
Conjugation Reaction:
-
Add the Bis-Maleimide stock solution to the protein mixture. Aim for a final molar ratio of approximately 0.5 moles of crosslinker for every 1 mole of total protein (i.e., a 1:2 ratio of crosslinker to protein).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[5]
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM L-cysteine.[5]
-
Incubate for 15-30 minutes at room temperature to quench any unreacted maleimide groups.
-
-
Purification:
-
Remove excess crosslinker and quenching reagent by SEC or dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE. The appearance of a new band corresponding to the molecular weight of the Protein A-Protein B heterodimer indicates a successful crosslinking reaction.[6]
-
Confirm the identity of the crosslinked product by mass spectrometry.
-
Protocol 2: Intramolecular Crosslinking to Stabilize an Antibody Fragment (Fab)
This protocol is designed to re-bridge the disulfide bond in a reduced Fab fragment, enhancing its stability.
Materials:
-
Fab fragment
-
This compound
-
Reduction Buffer: PBS with 10 mM TCEP, pH 7.4.
-
Conjugation Buffer: PBS, pH 7.4.
-
Other materials as listed in Protocol 1.
Procedure:
-
Antibody Reduction:
-
Dissolve the Fab fragment in Reduction Buffer to a concentration of 5-10 mg/mL.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bond between the heavy and light chains.
-
Remove the TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Crosslinker Preparation:
-
Prepare a 10 mM stock solution of the Bis-Maleimide crosslinker in DMSO.
-
-
Conjugation Reaction:
-
Add the crosslinker to the reduced Fab solution. Use a 1.5 to 3-fold molar excess of the crosslinker over the Fab.
-
Incubate for 1 hour at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction with L-cysteine as described in Protocol 1.
-
Purify the crosslinked Fab using SEC to remove unreacted crosslinker and any aggregates.
-
-
Analysis:
-
Analyze the product using non-reducing SDS-PAGE. A successfully crosslinked Fab should migrate as a single band, similar to the non-reduced, intact Fab.
-
Further characterization can be performed using mass spectrometry to confirm the mass of the crosslinked product.
-
Applications in Drug Development
Studying Protein-Protein Interactions (PPIs)
Bis-maleimide crosslinkers are powerful tools for identifying and characterizing both stable and transient protein-protein interactions.[16][17] By crosslinking proteins in their native state, researchers can capture interaction partners for subsequent identification by mass spectrometry. This is particularly valuable for validating interactions discovered through other methods and for mapping the interface of protein complexes.[18][19]
Caption: Workflow for identifying protein interactions using crosslinking.
Development of Antibody-Drug Conjugates (ADCs)
In ADC development, maleimide chemistry is frequently used to attach cytotoxic drugs to monoclonal antibodies.[] While traditional methods often target native or reduced interchain disulfides, this can lead to heterogeneous products with variable drug-to-antibody ratios (DAR) and stability issues.[11][20] A bis-maleimide reagent can be used to re-bridge the reduced disulfide bonds of an antibody, creating a more homogeneous and stable conjugate. This approach helps maintain the antibody's structural integrity while providing a defined attachment point for a payload, which can be incorporated into the crosslinker itself.[21] This strategy is crucial for improving the safety and efficacy of ADCs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 16. fgsc.net [fgsc.net]
- 17. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 18. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 20. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Specific interchain cross-linking of antibodies using bismaleimides. Repression of ligand leakage in immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-(Mal-PEG3)-PH-N-succinimidyl acetate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297) is a heterotrifunctional crosslinker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). This linker possesses three reactive functionalities: one N-hydroxysuccinimide (NHS) ester and two maleimide (B117702) groups, connected by polyethylene (B3416737) glycol (PEG) chains to a central phenyl (PH) core.
The NHS ester facilitates the covalent conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein of interest. The dual maleimide groups allow for the subsequent attachment of thiol-containing molecules, typically a ligand for an E3 ubiquitin ligase. This strategic design enables the precise construction of a PROTAC molecule capable of forming a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linkers enhance the solubility and bioavailability of the resulting PROTAC conjugate.
These application notes provide detailed protocols for the synthesis of a PROTAC using Bis-(Mal-PEG3)-PH-N-succinimidyl acetate and for the subsequent evaluation of the PROTAC's efficacy in degrading a target protein.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₅N₃O₁₄ |
| Molecular Weight | 673.62 g/mol |
| Reactive Groups | 1 x N-hydroxysuccinimide (NHS) ester2 x Maleimide |
| Reactivity | NHS ester reacts with primary amines (e.g., lysine)Maleimide reacts with thiols (e.g., cysteine) |
| Spacer Arm | Phenyl core with PEG3 linkers |
| Storage | Store at -20°C, desiccated |
Table 2: Recommended Reaction Conditions for PROTAC Synthesis
| Parameter | NHS Ester Reaction (Step 1) | Maleimide Reaction (Step 2) |
| Target Functional Group | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Buffer | Amine-free (e.g., PBS, HEPES) | Thiol-free (e.g., PBS, HEPES) |
| Molar Ratio (Linker:Molecule) | 5 - 20 fold excess of linker | 1.5 - 5 fold excess of E3 ligase ligand |
| Reaction Time | 1 - 4 hours | 2 - 4 hours |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Quenching Reagent | 1 M Tris-HCl or Glycine | N-ethylmaleimide or free cysteine |
Table 3: Example Data from PROTAC-mediated Protein Degradation Analysis (Western Blot)
| PROTAC Concentration (nM) | Target Protein Level (% of Control) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 0 (Vehicle) | 100 | \multirow{6}{}{25} | \multirow{6}{}{>90} |
| 1 | 85 | ||
| 10 | 55 | ||
| 25 | 48 | ||
| 100 | 15 | ||
| 500 | <10 |
DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step sequential conjugation process. First, the NHS ester of the linker is reacted with lysine residues on the protein of interest (POI). In the second step, the maleimide groups of the POI-linker conjugate are reacted with a thiol-containing E3 ligase ligand.
Materials:
-
This compound
-
Protein of Interest (POI) with accessible lysine residues
-
Thiol-containing E3 ligase ligand (e.g., a derivative of VHL or CRBN ligands)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer A (Amine-free): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Reaction Buffer B (Thiol-free): 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Buffer A: 1 M Tris-HCl, pH 8.0
-
Quenching Buffer B: 100 mM N-ethylmaleimide in DMSO
-
Desalting columns or dialysis equipment
-
Analytical HPLC and Mass Spectrometry for characterization
Procedure:
Step 1: Conjugation of this compound to the Protein of Interest (POI)
-
Prepare the POI: Dissolve the POI in Reaction Buffer A to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare the Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the POI solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer A to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against Reaction Buffer B. The resulting product is the POI-linker conjugate.
-
Characterization: Characterize the POI-linker conjugate by mass spectrometry to determine the degree of labeling (number of linkers per protein).
Step 2: Conjugation of the E3 Ligase Ligand to the POI-Linker Conjugate
-
Prepare the E3 Ligase Ligand: Dissolve the thiol-containing E3 ligase ligand in DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 1.5- to 5-fold molar excess of the E3 ligase ligand solution to the purified POI-linker conjugate from Step 1.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if the ligand is light-sensitive.
-
Quenching: Add Quenching Buffer B to quench any unreacted maleimide groups. Incubate for 1 hour at room temperature.
-
Purification: Purify the final PROTAC conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove unreacted E3 ligase ligand and other byproducts.
-
Final Characterization: Characterize the final PROTAC by SDS-PAGE, mass spectrometry, and HPLC to confirm purity and identity.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the procedure to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control. Incubate for a desired period (e.g., 4, 8, 16, 24, or 48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ and Dₘₐₓ values from a dose-response curve.
-
Visualizations
Caption: Workflow for the two-step synthesis of a PROTAC.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Experimental design for targeted protein degradation using "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate"
Application Notes: Targeted Protein Degradation Using Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein, offering potential advantages in efficacy, selectivity, and overcoming drug resistance.[2][3]
"Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" is a homobifunctional crosslinking agent designed for applications in TPD.[4][5] Its structure consists of two maleimide (B117702) groups and one N-hydroxysuccinimide (NHS) ester, connected by a flexible polyethylene (B3416737) glycol (PEG) linker.[6]
-
Maleimide Groups: React covalently with sulfhydryl groups on cysteine residues.
-
NHS Ester Group: Reacts with primary amines on lysine (B10760008) residues.
-
PEG Linker: Provides solubility and optimal spacing.[6]
This molecule is designed to induce the dimerization or polymerization of a target Protein of Interest (POI). This induced proximity can trigger cellular stress responses and recognition by E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the 26S proteasome. This mechanism is particularly useful for targets where traditional PROTAC (Proteolysis Targeting Chimera) design is challenging.[7]
Mechanism of Action
The proposed mechanism for "this compound" as a protein degrader involves inducing protein dimerization or oligomerization, which acts as a signal for degradation.
-
Crosslinking: The agent covalently binds to surface-exposed cysteine and/or lysine residues on two separate molecules of the same POI.
-
Dimerization/Polymerization: This crosslinking event forces the POI into a dimeric or polymeric state.[7]
-
E3 Ligase Recognition: The unnatural protein complex is recognized by cellular quality control machinery, including specific E3 ubiquitin ligases (e.g., SIAH1), which are adept at sensing misfolded or aggregated proteins.[7]
-
Ubiquitination: The E3 ligase catalyzes the attachment of a polyubiquitin (B1169507) chain to the POI complex.[8]
-
Proteasomal Degradation: The polyubiquitinated POI complex is then recognized and degraded by the 26S proteasome.[1]
Diagram: Proposed Mechanism of Action
Caption: Induced dimerization of a Protein of Interest (POI) by the crosslinker, leading to ubiquitination and proteasomal degradation.
Key Applications
-
Degradation of "Undruggable" Targets: Inducing self-dimerization can be an effective strategy for proteins lacking known small-molecule binding pockets for traditional PROTACs.
-
Overcoming Resistance: Can be used to degrade mutated proteins that have developed resistance to conventional inhibitors.
-
Studying Protein Homeostasis: Serves as a chemical tool to investigate the cellular consequences of dimerizing a specific protein.
-
Validation of Novel Targets: Provides a rapid method to assess the therapeutic potential of eliminating a target protein.
Experimental Protocols
This section provides detailed protocols for validating the efficacy and mechanism of a homobifunctional degrader like "this compound".
Diagram: General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
Application Notes for Bis-(Mal-PEG3)-PH-N-succinimidyl acetate in Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][4][5]
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297) is a versatile, PEG-based linker designed for the efficient synthesis of novel PROTACs. Its unique trifunctional structure, featuring two maleimide (B117702) groups and one N-hydroxysuccinimide (NHS) ester, allows for a flexible and modular approach to PROTAC assembly.
Chemical Structure and Properties
Structure:
Key Features:
-
NHS Ester: This amine-reactive group allows for the straightforward conjugation of the linker to a warhead (POI ligand) containing a primary or secondary amine.[6]
-
Bis-Maleimide: The two maleimide moieties are reactive towards thiol (sulfhydryl) groups, enabling the subsequent attachment of an E3 ligase ligand that has been functionalized with a cysteine residue.[7][8]
-
PEG3 Spacer: The polyethylene (B3416737) glycol (PEG) units enhance the solubility and cell permeability of the resulting PROTAC molecule.[9][10][11]
-
Phenyl Core: The rigid phenyl group can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[2][3][4]
Application in PROTAC Synthesis
The trifunctional nature of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate allows for a two-step sequential conjugation strategy for PROTAC synthesis.
-
Warhead Conjugation: The NHS ester of the linker is first reacted with an amine-containing warhead. This reaction is typically performed in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
E3 Ligase Ligand Conjugation: The resulting warhead-linker intermediate, now bearing two maleimide groups, is then reacted with a thiol-containing E3 ligase ligand. This reaction proceeds via a Michael addition and is typically carried out in a buffered aqueous or mixed aqueous/organic solvent system at a pH between 6.5 and 7.5.
This sequential approach offers greater control over the synthesis and allows for the modular assembly of PROTAC libraries with different warhead and E3 ligase ligand combinations.
Data Presentation
The following tables present representative quantitative data for a hypothetical PROTAC, "PROTAC-X," synthesized using this compound. These values are illustrative and will vary depending on the specific warhead and E3 ligase ligand used.
Table 1: In Vitro Degradation Profile of PROTAC-X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HEK293 | Target-A | 50 | >90 |
| HeLa | Target-A | 75 | >85 |
| MCF-7 | Target-A | 120 | >80 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: Ternary Complex Formation and Binding Affinities of PROTAC-X
| Assay | Analyte | Binding Affinity (Kd, nM) |
| ITC | PROTAC-X to Target-A | 80 |
| ITC | PROTAC-X to E3 Ligase | 150 |
| SPR | Ternary Complex (Target-A-PROTAC-X-E3 Ligase) | 25 |
ITC: Isothermal Titration Calorimetry. SPR: Surface Plasmon Resonance.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
Materials:
-
This compound
-
Amine-containing warhead
-
Thiol-containing E3 ligase ligand
-
Anhydrous DMF
-
DIPEA
-
Phosphate-buffered saline (PBS), pH 7.2
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Preparative and analytical HPLC systems
Procedure:
-
Warhead-Linker Conjugation:
-
Dissolve the amine-containing warhead (1 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the warhead-linker intermediate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the intermediate as a solid.
-
-
E3 Ligase Ligand Conjugation:
-
Dissolve the warhead-linker intermediate (1 eq) in a mixture of DMF and PBS (pH 7.2).
-
Add the thiol-containing E3 ligase ligand (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 2-8 hours, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
PBS, ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC stock solution (in DMSO)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids and seed them into a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the HaloTag® NanoBRET® 618 Ligand to the PROTAC dilutions.
-
Add the PROTAC/ligand mix to the cells and incubate for the desired time.
-
-
Signal Detection:
-
Add Nano-Glo® Live Cell Substrate to each well.
-
Measure donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Caption: Logical relationship in PROTAC design cycle.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. chempep.com [chempep.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Applications of Bis-(Mal-PEG3)-PH-N-succinimidyl Acetate in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The heterobifunctional linker, Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297) , offers a versatile platform for the development of innovative cancer therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, incorporating two maleimide (B117702) groups, a polyethylene (B3416737) glycol (PEG) spacer, a phenyl (PH) group, and an N-hydroxysuccinimide (NHS) ester, provides a strategic advantage in the targeted delivery of therapeutic agents and the induced degradation of oncogenic proteins.
The NHS ester moiety allows for covalent conjugation to primary amines, such as those found on the surface of antibodies or other targeting ligands. This reaction forms a stable amide bond, crucial for the integrity of the resulting conjugate in systemic circulation.[1][2] The inclusion of a PEG3 spacer enhances the solubility and bioavailability of the conjugate, mitigating potential aggregation issues arising from hydrophobic drug payloads.[3][4][5] Furthermore, the PEG linker provides spatial separation between the targeting moiety and the payload, which can be critical for maintaining the biological activity of both components.
The two maleimide groups are reactive towards thiol groups, commonly found in cysteine residues of proteins or engineered into payloads. This dual-maleimide feature opens up possibilities for creating conjugates with a higher drug-to-antibody ratio (DAR) or for developing complex architectures, such as cross-linking proteins or assembling multi-component therapeutic systems.[6][7]
The central phenyl (PH) group may contribute to the linker's stability and could potentially be engineered to incorporate pH-sensitive elements, enabling controlled drug release in the acidic tumor microenvironment or within cellular compartments like endosomes and lysosomes.[8][9][10] This pH-dependent release mechanism is a key strategy for enhancing the therapeutic index of targeted therapies by minimizing off-target toxicity.[9][10]
In the context of ADCs , this linker can be used to attach potent cytotoxic agents to tumor-targeting antibodies. Upon binding to the cancer cell, the ADC is internalized, and the payload is released, leading to selective cell death. The pH-sensitive nature of the linker can facilitate the release of the drug specifically within the acidic environment of the tumor cell's endosomes or lysosomes.
For PROTACs , this linker serves to connect a ligand that binds to a target oncoprotein with a ligand for an E3 ubiquitin ligase.[4][11][12] The resulting ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the cancer-promoting protein, offering a powerful strategy to eliminate oncogenic drivers. The linker's length and flexibility, provided by the PEG chain, are critical for optimal ternary complex formation and degradation efficiency.[4]
Quantitative Data Summary
While specific quantitative data for ADCs or PROTACs synthesized using "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" is not available in the public domain, the following table presents representative data for ADCs developed with similar PEG-based linkers to illustrate the expected impact on performance.
| Parameter | Linker Type | ADC Example | Cell Line | IC50 (nM) | In Vivo Tumor Growth Inhibition (%) | Reference |
| In Vitro Cytotoxicity | Maleimide-PEG4-Val-Cit-PAB-MMAE | Anti-Her2-ADC | SK-BR-3 | 1.5 | N/A | Fictionalized Data |
| Maleimide-PEG8-Val-Cit-PAB-MMAE | Anti-Her2-ADC | SK-BR-3 | 5.2 | N/A | Fictionalized Data | |
| In Vivo Efficacy | Thiol-reactive PEG linker | Anti-CD22-ADC | Ramos Xenograft | N/A | 85 | Fictionalized Data |
| Thiol-reactive PEG linker (longer) | Anti-CD22-ADC | Ramos Xenograft | N/A | 95 | Fictionalized Data | |
| Pharmacokinetics | Non-PEG linker | ADC-X | Mouse | Half-life: 100h | N/A | Fictionalized Data |
| PEG4 linker | ADC-X | Mouse | Half-life: 150h | N/A | Fictionalized Data |
Note: The data presented in this table is illustrative and synthesized from general knowledge of ADC development. Actual experimental results will vary depending on the specific antibody, payload, and cancer model used.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of an Antibody-Drug Conjugate using a linker with the characteristics of "this compound".
Protocol 1: Conjugation of a Thiol-Containing Payload to an Antibody
Objective: To synthesize an ADC by conjugating a thiol-containing cytotoxic drug to a monoclonal antibody using "this compound".
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
This compound linker
-
Thiol-containing cytotoxic payload (e.g., a derivative of MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Procedure:
Step 1: Antibody-Linker Conjugation (NHS Ester Reaction)
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Dissolve the "this compound" linker in anhydrous DMF to a stock concentration of 10 mM.
-
Add a 10-fold molar excess of the linker solution to the antibody solution with gentle stirring.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Remove the excess, unreacted linker by SEC using a column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the antibody-linker conjugate.
Step 2: Payload Conjugation (Maleimide Reaction)
-
Dissolve the thiol-containing payload in anhydrous DMF to a stock concentration of 10 mM.
-
Add a 5-fold molar excess of the payload solution to the purified antibody-linker conjugate solution.
-
Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the final ADC from unreacted payload and other small molecules by SEC using a column pre-equilibrated with PBS, pH 7.4.
-
Collect and pool the fractions containing the purified ADC.
Step 3: ADC Characterization
-
Determine the protein concentration using a BCA assay.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy by measuring absorbance at 280 nm and the characteristic wavelength of the payload.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic activity of the synthesized ADC on a cancer cell line.
Materials:
-
Synthesized ADC
-
Cancer cell line expressing the target antigen (e.g., SK-BR-3 for an anti-HER2 ADC)
-
Control cells (optional, lacking the target antigen)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the serially diluted compounds. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Protocol 3: pH-Dependent Drug Release Study
Objective: To assess the stability of the ADC and the release of the payload at physiological and acidic pH.
Materials:
-
Synthesized ADC
-
PBS, pH 7.4
-
Acetate buffer, pH 5.5
-
Incubator at 37°C
-
HPLC system with a reverse-phase column
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in two separate tubes containing either PBS (pH 7.4) or acetate buffer (pH 5.5).
-
Incubate both tubes at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot from each tube.
-
Analyze the aliquots by reverse-phase HPLC to separate the intact ADC from the released payload.
-
Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the free drug.
-
Plot the percentage of drug release over time for both pH conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis-Mal-PEG11 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Antibody-conjugated pH-sensitive liposomes for HER-2 positive breast cancer: development, characterization, in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Core Reagent for ADC Internalization Assay:Unveiling the Cellular Internalization Process via pH-Sensitive Dye Detection | ACROBiosystems [acrobiosystems.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
Application Notes and Protocols: The Role of PROTAC Linkers in Neurodegenerative Disease Studies
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins, including tau, α-synuclein, and huntingtin, respectively.[1][2][3][4][5] These protein aggregates are typically challenging to target with conventional small-molecule inhibitors.[1][2] Proteolysis-targeting chimera (PROTAC) technology has emerged as a promising therapeutic strategy to overcome this challenge.[1][3][4][6] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[4][6][7]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[7] "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" is an example of a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[6][8][9] While this specific linker may not be extensively documented in neurodegenerative disease literature, its constituent reactive groups (maleimide and N-succinimidyl ester) are commonly employed in bioconjugation to construct PROTACs. The linker itself is a critical component, as its length and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[8]
These application notes provide an overview of the use of PROTACs in neurodegenerative disease research, with a focus on the principles of their application and generalized protocols for their evaluation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[6][7] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]
The general signaling pathway for PROTAC-mediated protein degradation is as follows:
-
Binding: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.
-
Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize representative data for PROTACs targeting key proteins in neurodegenerative diseases.
Table 1: In Vitro Efficacy of PROTACs in Neurodegenerative Disease Models
| PROTAC Target | PROTAC Example | Cell Line | DC50 | Dmax | Reference |
| Tau | QC-01-175 | Frontotemporal Dementia Patient-Derived Neurons | Not Reported | Specific degradation of aberrant tau | [1] |
| α-Synuclein | Compound 2b | SH-SY5Y (human neuroblastoma) | 7.51 ± 0.53 µM | Not Reported | [10] |
| α-Synuclein | Arg-PEG1-Tα-syn | Mammalian cells | Not Reported | Significant degradation | [11] |
| Huntingtin (HTT) | PROTAC 2 | Neuro-2a cells | Not Reported | Decreased C-TDP-43 aggregates | [12] |
| PI3K/mTOR | GP262 | MDA-MB-231 cells | 42.23–227.4 nM (PI3K), 45.4 nM (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) | [8] |
Table 2: In Vivo Efficacy of a Representative PROTAC in a Mouse Model
| PROTAC Target | Animal Model | Dosage and Administration | Outcome | Reference |
| BRD4 | 4T1 xenograft mice | 10 mg/kg, intraperitoneal injection | Significant reduction in BRD4 protein levels in tumors | [13] |
| KRAS G12D | AsPC-1 xenograft (BALB/c nude mice) | 50 mg/kg, subcutaneous injection, daily | Tumor growth inhibition | [14] |
| Tau | rTg4510 mice | IV injection | Reduced tau oligomers/aggregates | [15] |
Experimental Protocols
The following are generalized protocols for the evaluation of PROTACs in neurodegenerative disease research.
Protocol 1: In Vitro PROTAC-Mediated Protein Degradation Assay
This protocol outlines the steps for treating cultured cells with a PROTAC and quantifying the degradation of the target protein via Western blot.[7]
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
Relevant neuronal cell line (e.g., SH-SY5Y, primary neurons, or iPSC-derived neurons)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Caption: A typical workflow for a Western blot experiment.
Protocol 2: In Vivo Evaluation of PROTACs in a Mouse Model of Neurodegeneration
This protocol provides a general framework for assessing the in vivo efficacy of a PROTAC in a transgenic mouse model.[16]
Materials:
-
Transgenic mouse model of a neurodegenerative disease (e.g., rTg4510 for tauopathy)
-
PROTAC compound
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, saline)
-
Administration equipment (e.g., gavage needles, syringes)
-
Anesthesia and surgical equipment (if required for tissue collection)
-
Tissue homogenization buffer and equipment
-
Equipment for Western blotting or other downstream analyses (e.g., ELISA, immunohistochemistry)
Procedure:
-
Animal Model and Acclimation:
-
Use an appropriate transgenic mouse model that develops relevant pathology.
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the PROTAC or vehicle according to the predetermined dosing schedule (e.g., daily for 21 days).
-
-
Monitoring:
-
Monitor animal body weight and general health throughout the study as a measure of toxicity.
-
At the end of the treatment period, behavioral tests can be performed to assess cognitive or motor function.
-
-
Tissue Collection and Analysis:
-
At the study endpoint, euthanize the animals and collect relevant tissues (e.g., brain).
-
Homogenize the tissue and prepare lysates for analysis.
-
Quantify the levels of the target protein in the tissue lysates using Western blotting, ELISA, or other quantitative methods.
-
Immunohistochemistry can be performed on brain sections to visualize the reduction of protein aggregates.
-
-
Data Analysis:
-
Compare the levels of the target protein in the PROTAC-treated group to the vehicle-treated group to determine the in vivo degradation efficacy.
-
Analyze behavioral data to assess the functional impact of target protein degradation.
-
Conclusion
PROTAC technology offers a powerful approach for targeting and degrading disease-causing proteins in neurodegenerative disorders. The success of a PROTAC is highly dependent on the careful design of all its components, including the linker, such as those derived from molecules like "this compound." The protocols and data presented here provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of PROTACs in this challenging field. Further optimization of PROTAC properties, including their ability to cross the blood-brain barrier, will be crucial for their clinical translation.[2][6]
References
- 1. Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases [mdpi.com]
- 2. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress of PROTACs for neurodegenerative diseases therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 5. scienceopen.com [scienceopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeted degradation of α-synuclein by arginine-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for Bis-(Mal-PEG3)-PH-N-succinimidyl Acetate Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297) is a heterobifunctional crosslinker that enables the covalent conjugation of two different biomolecules.[1] This reagent features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[2][3] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable thioether linkage.[4][5] This dual reactivity allows for a controlled, sequential conjugation process, minimizing the formation of unwanted homodimers.[1]
These application notes provide a detailed, step-by-step protocol for the use of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate in a two-step conjugation procedure. This involves the initial reaction of the NHS ester with an amine-containing biomolecule, followed by the reaction of the maleimide group with a thiol-containing biomolecule.
Reaction Scheme
The following diagram illustrates the chemical structure of this compound and its sequential reaction with an amine-containing biomolecule and a thiol-containing biomolecule.
Caption: Reaction scheme of the two-step conjugation process.
Experimental Protocols
This protocol is designed for a two-step conjugation. First, the NHS ester of the crosslinker reacts with a primary amine on Molecule A. After removing the excess crosslinker, the maleimide group of the now-activated Molecule A is reacted with a sulfhydryl group on Molecule B.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | MCE | Crosslinker |
| Amine-containing Molecule A (e.g., antibody, protein) | - | First biomolecule for conjugation |
| Thiol-containing Molecule B (e.g., peptide, small molecule) | - | Second biomolecule for conjugation |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | To dissolve the crosslinker |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4 | Thermo Fisher Scientific | Reaction and storage buffer |
| 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5 | - | Buffer for NHS ester reaction |
| 0.1 M Phosphate Buffer, pH 6.5-7.0, containing 5-10 mM EDTA | - | Buffer for maleimide reaction |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | Reducing agent for disulfide bonds |
| Desalting columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | Purification of intermediate and final conjugate |
| L-Cysteine or β-mercaptoethanol | Sigma-Aldrich | Quenching agent for unreacted maleimide |
Step 1: Reaction of NHS Ester with Amine-Containing Molecule A
This step involves the labeling of the first biomolecule with the crosslinker.
-
Preparation of Molecule A:
-
Preparation of Crosslinker Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Removal of Excess Crosslinker:
-
Remove the non-reacted crosslinker using a desalting column equilibrated with PBS (pH 7.2-7.4). This step is crucial to prevent the maleimide group from reacting with any potential thiol groups on Molecule A.
-
Step 2: Reaction of Maleimide with Thiol-Containing Molecule B
This step conjugates the maleimide-activated Molecule A with the second, thiol-containing biomolecule.
-
Preparation of Molecule B:
-
If Molecule B contains disulfide bonds that need to be reduced to expose free sulfhydryl groups, treat it with a 100-fold molar excess of TCEP for 20-60 minutes at room temperature.[8] TCEP is preferred as it does not contain thiols that would interfere with the maleimide reaction.
-
Remove excess TCEP using a desalting column equilibrated with a degassed, nitrogen-purged 0.1 M phosphate buffer (pH 6.5-7.0) containing 5-10 mM EDTA.[8]
-
-
Conjugation Reaction:
-
Immediately add the purified, maleimide-activated Molecule A from Step 1 to the solution of the reduced Molecule B. A 1.5- to 5-fold molar excess of the activated Molecule A relative to Molecule B is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent re-oxidation of the sulfhydryl groups.[1]
-
-
Quenching of Unreacted Maleimide Groups (Optional):
-
To quench any unreacted maleimide groups, add L-cysteine or β-mercaptoethanol to a final concentration of 1 mM and incubate for 15 minutes at room temperature.[1]
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess Molecule B and any quenching reagents.[9]
-
Experimental Workflow
The following diagram provides a visual representation of the entire conjugation workflow.
Caption: A step-by-step workflow for the two-step conjugation.
Data Presentation: Recommended Reaction Conditions
| Parameter | Step 1 (NHS Ester Reaction) | Step 2 (Maleimide Reaction) |
| pH | 7.2 - 8.5[3] | 6.5 - 7.5[5] |
| Buffer | Amine-free (e.g., PBS, Borate) | Thiol-free (e.g., Phosphate, HEPES) |
| Molar Ratio (Crosslinker:Biomolecule) | 10:1 to 20:1 | 1.5:1 to 5:1 (Activated A:B) |
| Reaction Time | 30-60 min at RT or 2h at 4°C | 1-2h at RT or overnight at 4°C |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to determine the conjugation efficiency and the integrity of the biomolecules.
| Technique | Purpose |
| SDS-PAGE | To visualize the formation of the higher molecular weight conjugate. |
| Mass Spectrometry (MS) | To confirm the mass of the final conjugate and determine the drug-to-antibody ratio (DAR).[10][11] |
| Size-Exclusion Chromatography (SEC-HPLC) | To assess the purity of the conjugate and detect any aggregation.[12] |
| UV-Vis Spectroscopy | To determine the concentration of the protein and the degree of labeling if one of the molecules has a distinct absorbance. |
Logical Relationship of Components
The diagram below illustrates the final assembly of the conjugated molecules.
Caption: The relationship between the components of the final conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Characterize the Protein Structure and Polymer Conformation in Protein‐Polymer Conjugates – a Perspective: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Bis-(Mal-PEG3)-PH-N-succinimidyl acetate Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" for bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297) and what are its primary applications?
This compound is a heterobifunctional crosslinker used to conjugate two different molecules. It contains two key reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins).
-
Two maleimide (B117702) groups that react with sulfhydryl (thiol) groups (like the side chain of cysteine residues).
The polyethylene (B3416737) glycol (PEG3) spacer increases the hydrophilicity and solubility of the linker and the resulting conjugate. The phenyl (PH) group provides a rigid core connecting the two maleimide groups. This linker is commonly employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where it can link a target protein-binding ligand to an E3 ligase-binding ligand.
Q2: What is the optimal pH for conjugation reactions with this linker?
The two reactive ends of the linker have different optimal pH ranges for their respective reactions:
-
NHS ester-amine reaction: pH 7-9.[1][2] A common compromise is pH 7.2-8.5.[2][3]
-
Maleimide-thiol reaction: pH 6.5-7.5.[1][] At pH values above 7.5, the maleimide group can also react with primary amines, leading to undesired side products.[5][6]
For a two-step conjugation, it is recommended to perform the NHS ester reaction first at a pH of 7.2-7.5, followed by the maleimide reaction at the same or slightly lower pH.[1][6]
Q3: What buffers should I use for the conjugation reaction?
It is critical to use buffers that do not contain primary amines or thiols, as these will compete with your target molecules for reaction with the linker.
-
Recommended buffers: Phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[1][2][3]
-
Buffers to avoid: Tris (e.g., TBS) and glycine-based buffers.[1][2]
Q4: How should I prepare and store the this compound linker?
This linker is sensitive to moisture, which can lead to the hydrolysis of the NHS ester group.[1]
-
Storage: Store the solid reagent at -20°C in a desiccated environment.[1]
-
Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Dissolve the required amount in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1] Do not store the linker in solution, as it will hydrolyze over time.[1]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | NHS ester hydrolysis: The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions, which decreases as pH increases.[2][3] | Prepare the linker solution immediately before use. Ensure the reaction buffer is at the optimal pH (7.2-7.5 for the first step).[1] |
| Inactive maleimide group: The maleimide group can also hydrolyze, especially at pH > 7.5.[1] | Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.[] | |
| Oxidized thiols: The target molecule's sulfhydryl groups may have formed disulfide bonds and are not available for reaction. | Reduce disulfide bonds in your protein/peptide using a reducing agent like TCEP or DTT prior to conjugation. Remove the reducing agent before adding the maleimide-functionalized molecule.[7] | |
| Competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris) or thiols. | Use a non-reactive buffer such as PBS or HEPES.[1] | |
| Poor Yield of the Final Conjugate | Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time. | Optimize the pH for each reaction step. Most reactions proceed to completion within 1-2 hours at room temperature or can be left overnight at 4°C.[1] |
| Incorrect molar ratio of reactants: Too little linker will result in incomplete modification, while a large excess can lead to multiple modifications and potential aggregation. | Start with a 10- to 50-fold molar excess of the linker over the amine-containing protein for the first step.[1] Optimize this ratio based on your specific molecules. | |
| Precipitation or Aggregation of the Conjugate | Hydrophobicity: The phenyl group in the linker can increase the hydrophobicity of the conjugate, leading to aggregation. | Consider reducing the degree of labeling by using a lower molar excess of the linker. The PEG3 component is designed to mitigate this, but aggregation can still occur with highly modified proteins. |
| Denaturation: The use of organic solvents (DMSO/DMF) to dissolve the linker can denature proteins if the final concentration is too high. | Use the minimum amount of organic solvent necessary to dissolve the linker, typically keeping the final concentration below 10%.[1] | |
| Lack of Activity in the Final Product (e.g., PROTAC) | Incorrect linker length or conformation: In PROTAC applications, the linker may not be optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8] | The length and rigidity of the linker are critical. If degradation is not observed, a different linker with a longer or more flexible spacer may be required.[8][9] |
| Steric hindrance: The conjugation site on one or both of the binding ligands may interfere with their ability to bind to their respective proteins. | If possible, alter the conjugation site on the protein of interest or the E3 ligase ligand. |
Experimental Protocols
Two-Step Sequential Conjugation Protocol
This is the recommended procedure to ensure specificity and minimize side reactions.
dot
Caption: Workflow for a two-step conjugation using this compound.
Materials:
-
Amine-containing molecule (Molecule-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Activation of Amine-Containing Molecule
-
Prepare a solution of your Molecule-NH2 in the Reaction Buffer.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of ~10 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the Molecule-NH2 solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer. The product is the maleimide-activated intermediate.
Step 2: Conjugation to Thiol-Containing Molecule
-
Immediately add the purified maleimide-activated intermediate to your Molecule-SH solution in a buffer with a pH of 6.5-7.5.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
To quench the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any remaining maleimide groups.
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted molecules.
Reaction Mechanisms
dot
Caption: Core reaction mechanisms for the NHS ester and maleimide functional groups.
The above diagrams and protocols provide a general framework. Optimal conditions, including molar ratios, reaction times, and purification methods, should be determined empirically for each specific application.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
Technical Support Center: Optimizing Bioconjugation with Bifunctional Linkers
This guide provides troubleshooting advice and frequently asked questions for researchers using bifunctional crosslinkers, focusing on linkers containing both N-hydroxysuccinimide (NHS) esters and maleimide (B117702) groups for two-step conjugation reactions. While this guide is broadly applicable, it will use the hypothetical linker "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" (referred to as BMP-SA) as a central example to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the NHS ester of my linker with my antibody?
A1: The optimal pH for the reaction between an NHS ester and primary amines (like the side chain of lysine (B10760008) residues) on an antibody is typically between 7.2 and 8.5. At lower pH values, the amine is protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 8.5, the hydrolysis of the NHS ester becomes significantly faster, which can reduce the efficiency of the conjugation.
Q2: My antibody is precipitating after conjugation with the linker. What could be the cause?
A2: Antibody precipitation, or aggregation, can be caused by several factors during a conjugation reaction. One common cause is an excessive number of linker molecules being attached to the antibody, which can alter its surface charge and hydrophobicity. To address this, it is recommended to optimize the molar ratio of the linker to the antibody. Additionally, the choice of buffer can play a role; using a buffer with sufficient ionic strength and ensuring the final conjugate is stored in an appropriate formulation buffer can help maintain solubility.
Q3: Why am I seeing low efficiency in the maleimide reaction with my thiol-containing payload?
A3: Low efficiency in the maleimide-thiol reaction can stem from a few key issues. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive. Therefore, it is crucial to perform this reaction step at a pH between 6.5 and 7.5. Another potential issue is the presence of reducing agents, such as DTT or TCEP, in the reaction mixture, which can reduce the disulfide bonds on the antibody or interfere with the maleimide group. Ensure that any reducing agents used for antibody preparation are thoroughly removed before the maleimide reaction step.
Q4: Can I perform the NHS ester and maleimide reactions in a single step?
A4: A one-step conjugation is generally not recommended for this type of bifunctional linker. The optimal pH conditions for the NHS ester-amine reaction (pH 7.2-8.5) and the maleimide-thiol reaction (pH 6.5-7.5) are different. Performing the conjugation in a single pot at an intermediate pH would likely lead to suboptimal efficiency for both reactions and an increase in side products, such as hydrolyzed linker. A sequential, two-step approach is the standard and recommended method.
Troubleshooting Guide
This section addresses common problems encountered during the two-step conjugation process.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient NHS ester reaction: Incorrect pH, hydrolyzed linker. 2. Inefficient maleimide reaction: Incorrect pH, hydrolyzed maleimide group. 3. Insufficient molar ratio of linker or payload. | 1. Ensure the NHS ester reaction is performed at pH 7.2-8.5 and use freshly prepared linker stock solution. 2. Perform the maleimide reaction at pH 6.5-7.5. 3. Increase the molar excess of the linker or payload in their respective reaction steps. |
| Antibody Aggregation/Precipitation | 1. High DAR: Too many hydrophobic payload molecules attached. 2. Buffer conditions: Suboptimal pH or ionic strength. | 1. Reduce the molar ratio of the linker to the antibody in the first step. 2. Perform a buffer screen to find the optimal formulation buffer for the final conjugate. |
| High Polydispersity of Final Product | 1. Non-specific binding of the linker. 2. Variability in the number of accessible lysines or cysteines. | 1. Optimize reaction conditions (pH, temperature, time) to favor specific conjugation. 2. Consider using site-specific conjugation techniques if a highly homogeneous product is required. |
| Loss of Antibody Activity | 1. Conjugation at or near the antigen-binding site. 2. Denaturation of the antibody due to harsh reaction conditions. | 1. If the DAR is high, try reducing it. 2. Avoid extreme pH or high temperatures during the conjugation and purification steps. |
Experimental Protocols
Protocol 1: Two-Step Antibody-Payload Conjugation
This protocol outlines the general procedure for conjugating a thiol-containing payload to an antibody using a bifunctional linker like BMP-SA.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
BMP-SA linker
-
Thiol-containing payload
-
Reaction Buffer 1 (e.g., PBS, pH 8.0)
-
Reaction Buffer 2 (e.g., PBS, pH 7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Antibody-Linker Conjugation (NHS Ester Reaction)
-
Prepare the antibody at a concentration of 5-10 mg/mL in Reaction Buffer 1.
-
Dissolve the BMP-SA linker in an anhydrous organic solvent (e.g., DMSO) at a concentration of 10 mM immediately before use.
-
Add the desired molar excess of the BMP-SA linker solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove the excess, unreacted linker using a desalting column, exchanging the buffer to Reaction Buffer 2.
Step 2: Linker-Payload Conjugation (Maleimide Reaction)
-
Prepare the thiol-containing payload in Reaction Buffer 2.
-
Add a 2- to 5-fold molar excess of the payload solution to the linker-modified antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
The final antibody-drug conjugate can be purified using standard chromatography techniques (e.g., size exclusion or protein A chromatography) to remove excess payload and other impurities.
Visualizations
Caption: Two-step antibody-drug conjugation workflow.
Caption: Experimental workflow for antibody conjugation.
Caption: Troubleshooting decision tree for conjugation.
Technical Support Center: Optimizing PROTACs with Bis-(Mal-PEG3)-PH-N-succinimidyl Acetate Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" and other PEG-based linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the "this compound" linker in my PROTAC?
A1: "this compound" is a heterobifunctional linker used in the synthesis of PROTACs. It is based on polyethylene (B3416737) glycol (PEG), which offers good solubility and biocompatibility. The primary role of this linker is to connect your target protein binder (warhead) to an E3 ligase-recruiting ligand. The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex, which consists of the target protein, your PROTAC, and the E3 ligase, ultimately leading to the degradation of the target protein.
Q2: How does the PEG linker length, such as in a PEG3 linker, impact the efficacy of my PROTAC?
A2: The length of the PEG linker is a critical determinant of PROTAC efficacy. An optimal linker length facilitates the proper orientation and proximity of the target protein and the E3 ligase within the ternary complex, which is necessary for efficient ubiquitination and subsequent degradation[1].
-
If the linker is too short: It may cause steric hindrance, preventing the formation of a stable ternary complex.
-
If the linker is too long: It might lead to unproductive binding conformations or decreased stability of the ternary complex, which can also reduce degradation efficiency.
The PEG3 linker often provides a good balance of flexibility and length, but the optimal length is specific to each target protein and E3 ligase pair and must be determined empirically.
Q3: I am observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve[2][3]. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation[2][3].
To mitigate the hook effect:
-
Perform a wide dose-response experiment: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve[4].
-
Use lower concentrations: Operate in the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.
-
Enhance ternary complex cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over the binary complexes[5].
-
Utilize biophysical assays: Techniques like TR-FRET, SPR, or ITC can measure the formation and stability of the ternary complex at different concentrations, helping to understand the relationship between complex formation and the observed degradation profile[5].
Q4: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A4: Several factors could lead to a lack of degradation. Here is a troubleshooting guide to address this common issue[5]:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane[5]. Consider modifying the linker to improve physicochemical properties or employing prodrug strategies[5].
-
Inefficient Ternary Complex Formation: A stable and productive ternary complex is essential for degradation[4]. Use biophysical assays like co-immunoprecipitation or TR-FRET to confirm complex formation.
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in your cell line or may not be the optimal choice for your target protein. Confirm E3 ligase expression via Western Blot or qPCR.
-
Suboptimal Linker Design: The linker's length, composition, or attachment points may lead to an unproductive ternary complex geometry[4]. Systematically varying the linker length is a common optimization strategy.
-
Compound Instability: The PROTAC may be unstable in the cell culture medium. Assess its stability over the time course of your experiment.
Data Presentation
Impact of PEG Linker Length on PROTAC Efficacy
The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different target proteins. Degradation efficiency is typically measured by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | PEG2 | 50 | >90 | HeLa | Illustrative Data[6] |
| BRD4 | CRBN | PEG3 | 25 | >95 | HeLa | Illustrative Data[6] |
| BRD4 | CRBN | PEG4 | 40 | >90 | HeLa | Illustrative Data[6] |
| ERα | VHL | 12-atom (non-PEG) | >1000 | <20 | MCF7 | [7] |
| ERα | VHL | 16-atom (PEG-like) | ~100 | ~80 | MCF7 | [7] |
| ERα | VHL | 21-atom (non-PEG) | >1000 | <30 | MCF7 | [7] |
| p110γ | VHL | PEG-based | 42.23 | 88.6 | MDA-MB-231 | [8] |
| mTOR | VHL | PEG-based | 45.4 | 74.9 | MDA-MB-231 | [8] |
Note: The data presented is compiled from multiple sources and serves as an illustrative guide. Optimal linker length is highly dependent on the specific PROTAC system.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN)
-
Isotype control IgG
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Laemmli sample buffer
-
Antibodies for Western Blot (anti-target protein, anti-E3 ligase)
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow the ubiquitinated complex to accumulate[9]. Treat with the PROTAC or DMSO for 4-6 hours[9].
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer on ice[9].
-
Pre-clearing the Lysate: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube[9].
-
Immunoprecipitation: Add the primary antibody (e.g., anti-VHL) or control IgG to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C[9].
-
Washing: Pellet the beads and wash them three times with ice-cold wash buffer to remove non-specifically bound proteins[9].
-
Elution and Western Blot Analysis: Resuspend the beads in Laemmli sample buffer and boil to elute the proteins. Analyze the eluted samples by Western Blot using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins[9].
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Characterization
This biochemical assay can be used to characterize the formation of the ternary complex in a high-throughput manner.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase (e.g., His-tagged)
-
PROTAC serial dilutions
-
TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)
-
Assay buffer
-
384-well assay plates
-
TR-FRET compatible plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the tagged target protein, tagged E3 ligase, and the donor and acceptor antibodies.
-
Assay Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls without the PROTAC.
-
Incubation: Incubate the plate for a specified time (e.g., 180 minutes) to allow for ternary complex formation[10].
-
Antibody Addition: Add the donor and acceptor antibody mix to the wells.
-
Signal Detection: Measure the TR-FRET signal using a plate reader (e.g., excitation at 340 nm, emission at 490 nm and 520 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the TR-FRET ratio indicates ternary complex formation. Plot the TR-FRET ratio against the PROTAC concentration.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: The mechanism of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of reactions involving "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate," a heterobifunctional PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its reactive groups?
"this compound" is a heterobifunctional crosslinker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It features two distinct reactive moieties at either end of a polyethylene (B3416737) glycol (PEG) spacer:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond.[4][5]
-
A maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond.[6][7]
The PEG linker enhances the solubility of the molecule in aqueous buffers.[8]
Q2: In what order should I perform the reactions with the NHS ester and maleimide groups?
For optimal results, a sequential conjugation strategy is recommended. Generally, the less stable functional group should be reacted first. The NHS ester is susceptible to hydrolysis, especially at higher pH values, while the maleimide group is more stable at a neutral pH.[9][10] Therefore, it is often advantageous to perform the NHS ester reaction first, followed by purification to remove unreacted linker, and then proceed with the maleimide reaction.
Q3: What are the optimal pH conditions for each reaction?
The NHS ester and maleimide reactions have different optimal pH ranges:
-
NHS Ester Reaction: The ideal pH range is typically 7.2-8.5 .[9] A pH of 8.3-8.5 is often recommended as a starting point.[11][12] Below this range, the primary amines are protonated and less reactive. Above this range, the rate of NHS ester hydrolysis significantly increases, reducing the yield of the desired conjugate.[9][11]
-
Maleimide Reaction: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5 .[6][7][13] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6][13] Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to a loss of selectivity, and the rate of maleimide hydrolysis also increases.[6][13]
Troubleshooting Guides
Issue 1: Low Yield in the NHS Ester Reaction Step
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your reaction buffer is within the 7.2-8.5 range using a calibrated pH meter. A pH of 8.3-8.5 is often a good starting point.[11][12] |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use. Avoid storing it in aqueous solutions. If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight to minimize this competing reaction. |
| Presence of Amine-Containing Buffers | Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the NHS ester. Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate.[9] If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction. |
| Low Reagent Concentration | Low concentrations of the protein or the linker can lead to inefficient crosslinking due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 2 mg/mL. |
| Poor Reagent Quality | Ensure your "this compound" is stored correctly (desiccated at -20°C) and has not expired. |
Issue 2: Low Yield in the Maleimide Reaction Step
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 to ensure high selectivity for thiols.[6][7][13] |
| Oxidized or Inaccessible Thiols | The target cysteine residues on your protein may have formed disulfide bonds or be sterically hindered. Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before the maleimide reaction.[14] If DTT is used, it must be removed prior to adding the maleimide linker.[14] |
| Maleimide Hydrolysis | While more stable than the NHS ester, the maleimide ring can hydrolyze at pH values above 7.5.[13] Perform the reaction within the recommended pH range and use freshly prepared solutions. |
| Low Molar Ratio of Linker | If you are observing incomplete conjugation, consider increasing the molar excess of the maleimide-activated intermediate. A 10-20 fold molar excess is a common starting point for labeling proteins.[14] |
Issue 3: Formation of Undesired Byproducts or Aggregates
| Possible Cause | Troubleshooting Step |
| Reaction of Maleimide with Amines | This can occur if the pH of the maleimide reaction is too high (above 7.5).[6][13] Strictly maintain the pH between 6.5 and 7.5 for the maleimide conjugation step. |
| Protein Aggregation | A high degree of labeling or changes in buffer conditions can sometimes cause protein aggregation. Perform small-scale pilot reactions with varying molar ratios of the linker to determine the optimal condition. |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed between the maleimide and cysteine can be reversible in the presence of other thiols. To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed by incubating the conjugate at a pH of 8.5-9.0 after the initial reaction is complete. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[9][15] |
| 8.0 | Room Temperature | 210 minutes[16][17] |
| 8.5 | Room Temperature | 180 minutes[16][17] |
| 8.6 | 4 | 10 minutes[9][15] |
| 9.0 | Room Temperature | 125 minutes[16][17] |
Table 2: Relative Reactivity of Maleimides at Different pH Values
| pH | Reactivity with Thiols | Reactivity with Amines | Selectivity for Thiols |
| 6.5-7.5 | High | Low | High (approx. 1000-fold higher for thiols at pH 7.0)[6][13] |
| > 7.5 | High | Increases | Decreases[6][13] |
Experimental Protocols
Protocol 1: Sequential Conjugation of a Protein (with primary amines) and a Thiol-Containing Peptide
-
Preparation of Reagents:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).
-
Dissolve "this compound" in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.
-
-
NHS Ester Reaction (Step 1):
-
Adjust the pH of the protein solution to 8.0-8.5.
-
Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Purification of the Intermediate:
-
Remove the excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a pH of 6.5-7.0 (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0).
-
-
Maleimide Reaction (Step 2):
-
Dissolve the thiol-containing peptide in the same buffer used for the purified intermediate.
-
Add the thiol-peptide to the purified, maleimide-activated protein. The molar ratio should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Visualizations
Caption: Sequential conjugation workflow.
Caption: pH effects on reaction outcomes.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. symeres.com [symeres.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.tocris.com [resources.tocris.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Common issues with "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297). This resource is intended for researchers, scientists, and drug development professionals utilizing this bifunctional crosslinker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Bis-(Mal-PEG3)-PH-N-succinimidyl acetate?
A1: The primary stability concerns for this crosslinker are the hydrolysis of its two reactive functional groups: the N-hydroxysuccinimidyl (NHS) ester and the maleimide (B117702) group. Both groups are susceptible to degradation in aqueous environments, which can lead to a loss of reactivity and unsuccessful conjugation experiments.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the stability and reactivity of the crosslinker, it is crucial to store it under the following conditions:
-
Temperature: Store at or below -20°C.
-
Moisture: Store in a desiccated environment to protect against hydrolysis.
-
Light: Protect from light to prevent potential photodegradation.
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q3: What is the optimal pH range for working with this crosslinker?
A3: The optimal pH for using this compound is a compromise between the reactivity and stability of the two functional groups.
-
NHS Ester Reaction (Amine Coupling): The reaction with primary amines is most efficient at a pH of 7.2 to 8.5.
-
Maleimide Reaction (Thiol Coupling): The reaction with sulfhydryl groups is most efficient and specific at a pH of 6.5 to 7.5. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines.
Therefore, a two-step conjugation is often recommended. First, perform the NHS ester reaction at a pH of 7.2-8.0. Subsequently, adjust the pH to 6.5-7.0 for the maleimide-thiol conjugation. If a one-pot reaction is necessary, a pH of 7.0-7.2 is a reasonable compromise.
Q4: Can I prepare a stock solution of the crosslinker in an aqueous buffer?
A4: It is highly discouraged to prepare stock solutions in aqueous buffers due to the rapid hydrolysis of the NHS ester and maleimide groups. Stock solutions should be prepared fresh in anhydrous (dry) organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Unused portions of the stock solution should be stored under an inert gas at -20°C and used as quickly as possible.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Hydrolysis of the NHS ester | Prepare a fresh stock solution of the crosslinker in anhydrous DMSO or DMF immediately before use. Ensure that all buffers and reagents are free of primary amines (e.g., Tris, glycine) during the NHS ester coupling step. |
| Hydrolysis of the maleimide group | Perform the maleimide-thiol conjugation within the optimal pH range of 6.5-7.5. Avoid prolonged incubation times at pH values above 7.5. |
| Incorrect buffer conditions | Verify the pH of all reaction buffers. Ensure that the buffer for the NHS ester reaction is between pH 7.2 and 8.5 and for the maleimide reaction is between pH 6.5 and 7.5. |
| Oxidation of thiol groups in the target molecule | If conjugating to a cysteine residue, ensure that the thiol group is in its reduced state. Pre-treat your protein or peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent before adding the maleimide crosslinker. |
| Insufficient crosslinker concentration | Optimize the molar ratio of the crosslinker to your target molecule. A 10- to 50-fold molar excess of the crosslinker is a common starting point. |
| Steric hindrance | The PEG linker is designed to minimize steric hindrance, but if you are working with large, complex molecules, you may need to optimize reaction times and concentrations. |
Issue 2: Inconsistent or Variable Conjugation Results
| Potential Cause | Recommended Solution |
| Inconsistent stock solution preparation | Always prepare fresh stock solutions of the crosslinker. If storing a stock solution for a short period, ensure it is in an anhydrous solvent, protected from moisture, and stored at -20°C under an inert atmosphere. |
| Fluctuations in reaction pH | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. |
| Temperature variations | Perform reactions at a consistent and controlled temperature. Room temperature is generally suitable, but for sensitive molecules, performing the reaction at 4°C for a longer duration may improve stability. |
| Batch-to-batch variability of the crosslinker | If you suspect issues with the crosslinker itself, it is advisable to test a new lot or contact the supplier for quality control data. |
Stability Data Summary
The stability of this compound is primarily dictated by the hydrolysis rates of its reactive ends. The following tables provide a summary of the pH-dependent hydrolysis of NHS esters and the general stability of maleimide groups.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.4 | 25 | > 2 hours[1] |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | < 9 minutes[1] |
Data is generalized for NHS esters and may vary for the specific molecule.
Table 2: General Stability and Reactivity of the Maleimide Group
| pH Range | Stability and Reactivity Profile |
| < 6.5 | Reaction with thiols is slow. |
| 6.5 - 7.5 | Optimal for specific and efficient reaction with thiols. |
| > 7.5 | Increased rate of hydrolysis and potential for side reactions with amines. |
| > 9.0 | Rapid hydrolysis of the maleimide ring. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of the crosslinker under various stress conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
LC-MS system for identification of degradation products
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the crosslinker in anhydrous DMSO at a concentration of 10 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 40°C.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature.
-
Thermal Degradation: Incubate the solid crosslinker at 60°C.
-
Photodegradation: Expose the solid crosslinker to a light source (e.g., UV lamp at 254 nm).
-
-
Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Characterize the degradation products using LC-MS.
-
Protocol 2: Stability-Indicating HPLC Method
This method can be used to monitor the degradation of the crosslinker.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
Visualizations
References
"Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" side reactions and how to avoid them
Welcome to the technical support center for Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding common side reactions with this bifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" and what are its primary reactive targets?
A1: "this compound" is a heterobifunctional crosslinker. It contains two types of reactive groups:
-
Two Maleimide (B117702) (Mal) groups: These react specifically with sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins and peptides.
-
One N-succinimidyl (NHS) acetate group: This is an NHS ester that reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues.
The molecule is designed to link a molecule with primary amines to two molecules with sulfhydryl groups, facilitated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer and a phenyl (PH) core.
Q2: What are the main side reactions I should be aware of when using this crosslinker?
A2: The primary side reactions are associated with the maleimide and NHS ester functional groups.
-
For the Maleimide groups:
-
Hydrolysis: The maleimide ring can be opened by water, especially at pH values above 7.5, rendering it unreactive towards thiols.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, leading to a loss of specificity for thiols.
-
Retro-Michael Reaction (Thiol Exchange): The bond formed between a maleimide and a thiol can be reversible, especially in the presence of other thiols like glutathione. This can lead to the transfer of the conjugated molecule to other thiol-containing molecules.
-
Thiazine (B8601807) Rearrangement: With N-terminal cysteines, an intramolecular reaction can occur after the initial conjugation, forming a stable six-membered thiazine ring. This is an isomerization of the desired product.
-
-
For the NHS Ester group:
-
Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH. This hydrolysis inactivates the crosslinker.
-
Reaction with other nucleophiles: While highly selective for primary amines, NHS esters can show some reactivity towards other nucleophilic residues like serine, threonine, and tyrosine, particularly at high concentrations of the crosslinker or when primary amines are not readily accessible.
-
Q3: How does the PEG3 linker influence the reaction?
A3: The polyethylene glycol (PEG) linker is hydrophilic and flexible. Its primary roles are to:
-
Increase Solubility: The PEG3 spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[1][2]
-
Reduce Steric Hindrance: The flexible spacer can help to overcome steric barriers between the molecules being conjugated.[2]
-
Improve Pharmacokinetics: In therapeutic applications, PEGylation can increase the in vivo half-life and reduce the immunogenicity of the conjugated molecule.[3][4] The PEG linker itself is generally considered chemically inert under typical bioconjugation conditions and is not expected to cause specific side reactions.
Q4: What is the role of the phenyl (PH) group in the core of the molecule?
A4: The phenyl group provides a rigid core for the attachment of the two maleimide-PEG arms and the NHS ester. More importantly, as an N-aryl substituent on the maleimide, the phenyl group can influence the stability of the maleimide-thiol conjugate. N-aryl maleimides have been shown to form more stable conjugates compared to N-alkyl maleimides because the electron-withdrawing nature of the aryl group can accelerate the hydrolysis of the thiosuccinimide ring formed after conjugation.[5][6] This ring-opening is desirable as it forms a stable thio-succinamic acid that is not susceptible to the retro-Michael reaction.[5][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of NHS ester or maleimide: Reagents exposed to moisture or inappropriate pH for extended periods. 2. Oxidation of thiols: Free sulfhydryl groups may have formed disulfide bonds. 3. Incorrect buffer composition: Buffer contains primary amines (e.g., Tris) or thiols (e.g., DTT). 4. Suboptimal pH: Reaction pH is too low for efficient amine coupling or too high/low for thiol conjugation. | 1. Use fresh reagents: Prepare solutions of the crosslinker immediately before use. Minimize exposure to aqueous environments before adding to the reaction. 2. Reduce disulfide bonds: Pre-treat your thiol-containing molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before adding the maleimide reagent. Include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. 3. Use appropriate buffers: For NHS ester reactions, use amine-free buffers like phosphate, bicarbonate, or HEPES. For maleimide reactions, ensure the buffer is free of thiols. 4. Optimize pH: For two-step conjugations, perform the NHS ester reaction first at pH 7.2-8.0, then adjust the pH to 6.5-7.5 for the maleimide reaction. |
| Lack of Specificity (Cross-reactivity) | 1. Reaction with non-target residues: Maleimide reacting with amines at high pH. NHS ester reacting with hydroxyl groups. 2. Formation of homodimers: If performing a one-pot reaction with all components present. | 1. Strict pH control: Maintain the pH between 6.5 and 7.5 for the maleimide-thiol reaction to ensure high selectivity. For the NHS ester reaction, while the optimal pH for amine reactivity is higher, using a pH closer to 7.2-7.5 can minimize hydrolysis and potential side reactions with other nucleophiles. 2. Perform a two-step conjugation: First, react the NHS ester with the amine-containing molecule. Then, purify the activated molecule to remove excess crosslinker before adding the thiol-containing molecule(s). |
| Conjugate Instability (Loss of Payload) | 1. Retro-Michael reaction: The maleimide-thiol linkage is reversing in a thiol-rich environment. | 1. Promote thiosuccinimide ring hydrolysis: After the maleimide conjugation, you can intentionally hydrolyze the thiosuccinimide ring to form a more stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period. The N-phenyl group in this specific crosslinker should already promote this stabilizing hydrolysis.[5][6] |
| Unexpected Isomer Formation | 1. Thiazine rearrangement: Reaction with an N-terminal cysteine has led to the formation of a structural isomer. | 1. Control reaction pH: Perform the maleimide conjugation at a slightly acidic pH (e.g., 6.0-6.5) to minimize thiazine rearrangement.[8][9] Note that this may slow down the conjugation reaction rate. 2. Protect the N-terminal amine: If possible, temporarily protect the N-terminal amine of the cysteine-containing peptide/protein before conjugation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and reactivity of the functional groups in "this compound".
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours[10] |
| 8.0 (at room temp) | ~210 minutes[11][12] |
| 8.5 (at room temp) | ~180 minutes[11][12] |
| 8.6 (at 4°C) | 10 minutes[10] |
| 9.0 (at room temp) | ~125 minutes[11][12] |
Table 2: pH-Dependent Hydrolysis of Maleimide Ring
| pH | Relative Rate of Hydrolysis |
| 5.5 | Very slow[13] |
| 7.4 | Moderate[13] |
| > 7.5 | Rate increases significantly[14] |
| 9.0 | Fast[13] |
| 11.0 | Very fast[13] |
Table 3: Recommended Reaction Conditions to Minimize Side Reactions
| Functional Group | Target | Optimal pH Range | Key Side Reactions to Avoid | Avoidance Strategy |
| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5 | Hydrolysis | Use a pH at the lower end of the optimal range (e.g., 7.2-7.5) to balance reactivity and stability. Use fresh reagent solutions. |
| Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5 | Hydrolysis, Reaction with Amines | Maintain pH below 7.5.[14][15][16] |
| Retro-Michael Reaction | After conjugation, consider a brief incubation at pH 8.5-9.0 to promote stabilizing ring hydrolysis. | |||
| N-terminal Cysteine | 6.0 - 6.5 | Thiazine Rearrangement | Perform conjugation at a slightly acidic pH.[5][8][9] |
Experimental Protocols
This section provides a detailed methodology for a two-step conjugation using "this compound".
Protocol: Two-Step Conjugation of an Amine-Containing Molecule to Two Thiol-Containing Molecules
Materials:
-
Amine-containing molecule (e.g., Protein A)
-
Thiol-containing molecule (e.g., Peptide B)
-
This compound
-
Reaction Buffer A (for NHS ester reaction): 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (Amine-free)
-
Reaction Buffer B (for Maleimide reaction): 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5-7.0 (Amine- and thiol-free, degassed)
-
Quenching Buffer A: 1 M Tris-HCl, pH 8.0
-
Quenching Buffer B: 100 mM L-cysteine in Reaction Buffer B
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Activation of Amine-Containing Molecule with NHS Ester
-
Prepare Solutions:
-
Dissolve the amine-containing molecule (Protein A) in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mM).
-
-
Reaction:
-
Add a 5- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent the unreacted NHS ester from reacting with any primary amines on the thiol-containing molecule in the next step.
-
Step 2: Conjugation of Maleimide-Activated Molecule to Thiol-Containing Molecule
-
Prepare Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule (Peptide B) in degassed Reaction Buffer B. If the molecule contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-activated Protein A from Step 1 to the solution of Peptide B. A 1.5- to 5-fold molar excess of Peptide B per maleimide group on Protein A is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Quenching:
-
Add Quenching Buffer B to a final concentration of 1-10 mM L-cysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess Peptide B and quenching reagent.
-
Visualizations
Caption: Two-step conjugation workflow using this compound.
Caption: Common side reactions of maleimide and NHS ester functional groups.
Caption: Logical relationship between reaction pH and the efficiency of conjugation.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 5. benchchem.com [benchchem.com]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioconjugate Techniques - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 11. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. Bioconjugate Techniques - Greg T. Hermanson - Google 圖書 [books.google.com.hk]
- 14. chemscene.com [chemscene.com]
- 15. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate Conjugates
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for the purification of biomolecules conjugated with "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate". Given the bifunctional nature of this crosslinker, featuring dual maleimide (B117702) groups and an NHS ester, alongside a pH-sensitive element, purification strategies must be carefully selected to isolate the desired conjugate from a complex mixture of reactants and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying conjugates made with this specific crosslinker?
A1: The main challenges arise from the heterogeneity of the reaction mixture. This includes the presence of unreacted biomolecules, excess crosslinker, hydrolyzed crosslinker, and various conjugated species (e.g., different drug-to-antibody ratios, or DARs). Additionally, the bis-maleimide functionality can lead to intramolecular crosslinking or intermolecular aggregation, and the pH-sensitive linker requires careful pH control throughout the purification process to prevent premature cleavage.[1][2]
Q2: Which chromatography techniques are most suitable for purifying these types of conjugates?
A2: A multi-step chromatography approach is often necessary. The most common and effective techniques include:
-
Size Exclusion Chromatography (SEC): Excellent for removing aggregates and unreacted small molecules like the crosslinker.[3][4][5]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge differences, which can be effective for isolating conjugates with different degrees of labeling.[][7][8]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating conjugates based on hydrophobicity, often used to resolve species with different drug-to-antibody ratios (DARs).[9][10][11]
Q3: How does the pH-sensitive linker impact the choice of purification buffers?
A3: The pH of all buffers must be carefully controlled to maintain the stability of the linker.[2] Most pH-sensitive linkers, such as hydrazones or orthoesters, are designed to be stable at physiological pH (~7.4) and cleave at acidic pH (e.g., pH 4.5-6.5).[1][12] Therefore, purification buffers should generally be maintained in the pH 7.0-8.0 range. It is crucial to characterize the specific pH stability profile of your "this compound" linker to select the optimal buffer pH.
Q4: What analytical methods should be used to assess the purity and characteristics of the final conjugate?
A4: A panel of analytical techniques is required for comprehensive characterization.[13][14][15] Key methods include:
-
SEC-HPLC: To quantify high molecular weight aggregates and fragments.[3][5]
-
HIC-HPLC: To determine the drug-to-antibody ratio (DAR) distribution.[9][16]
-
Reversed-Phase HPLC (RP-HPLC): Can also be used for DAR analysis, particularly for cysteine-linked conjugates.[17]
-
Mass Spectrometry (MS): To confirm the identity and mass of the conjugate and determine the average DAR.[17][18]
-
UV-Vis Spectroscopy: For determining protein concentration and average DAR.[19]
Troubleshooting Guide
This section addresses common issues encountered during the purification of "this compound" conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugate Yield | Inefficient Conjugation: Suboptimal reaction conditions (pH, temperature, molar ratio).[20] | Optimize reaction parameters. Ensure buffers are free of competing amines (e.g., Tris) or thiols.[21] |
| Loss During Purification: Protein precipitation or non-specific binding to chromatography resins.[22][23] | Screen different resins and buffer conditions. For HIC, ensure the salt concentration is not high enough to cause precipitation.[10] | |
| Premature Linker Cleavage: Buffer pH is too acidic, causing hydrolysis of the pH-sensitive linker.[2] | Verify the pH of all buffers. Ensure they are within the stability range of the linker (typically pH 7.0-8.0).[1] | |
| High Levels of Aggregation | Intermolecular Crosslinking: The bis-maleimide nature of the linker can crosslink multiple biomolecules. | Optimize the molar ratio of linker to biomolecule to favor intramolecular conjugation. Perform SEC immediately after conjugation to remove aggregates.[3][5] |
| Increased Hydrophobicity: Conjugation of hydrophobic payloads can induce aggregation.[3][5] | Add organic modifiers (e.g., isopropanol, acetonitrile) or excipients (e.g., arginine) to mobile phases to reduce hydrophobic interactions.[24] | |
| Inappropriate Buffer Conditions: pH or salt concentration may be promoting aggregation.[25] | Optimize buffer composition. Screen different pH values and salt types/concentrations. | |
| Poor Resolution in Chromatography | Suboptimal Column/Resin Choice: The selected chromatography media may not be suitable for the separation. | For SEC of hydrophobic conjugates, use columns with advanced surface chemistries to minimize secondary interactions.[3][5] For IEX, select a resin (anion or cation) based on the pI of the conjugate.[26][27] |
| Incorrect Mobile Phase Composition: The gradient or buffer composition is not optimized for separation. | For IEX, optimize the salt gradient (e.g., NaCl) for elution.[28] For HIC, optimize the reverse salt gradient (e.g., ammonium (B1175870) sulfate).[10][29] | |
| Column Overloading: Too much sample has been loaded onto the column. | Reduce the sample load to within the column's recommended capacity. | |
| Presence of Unreacted Materials | Inefficient Quenching: The quenching step after conjugation was not sufficient to consume all unreacted linker.[30] | Ensure an adequate molar excess of the quenching reagent is used and allow sufficient reaction time. |
| Ineffective Purification: The chosen purification method is not capable of separating the conjugate from starting materials. | A multi-step purification approach is often necessary. For example, use SEC to remove small molecules followed by IEX or HIC for fine separation of conjugate species.[4][31][32] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
Objective: To remove high molecular weight aggregates and unreacted small molecules (crosslinker, quenching reagents) from the conjugation reaction mixture.
Methodology:
-
Column: Select an appropriate SEC column for the size of your biomolecule (e.g., Agilent AdvanceBio SEC).[3][5]
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate-based buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. Ensure the buffer is filtered and degassed.
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes of the mobile phase at a flow rate appropriate for the column dimensions.
-
Sample Preparation: Filter the conjugation reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the filtered sample onto the column. The volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 280 nm). The first major peak corresponds to aggregates, the main peak is the conjugate, and later eluting peaks are low molecular weight species.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to confirm purity.
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate conjugate species based on their drug-to-antibody ratio (DAR).
Methodology:
-
Column: Select a HIC column with appropriate hydrophobicity (e.g., Butyl or Phenyl).
-
Mobile Phases:
-
System Equilibration: Equilibrate the HIC column with 100% Buffer A until a stable baseline is achieved.
-
Sample Preparation: Dilute the conjugate sample (e.g., from a previous SEC step) with Buffer A to promote binding.
-
Injection and Elution: Inject the sample onto the column. After sample loading, wash with 100% Buffer A. Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 column volumes.[10] Species will elute in order of increasing hydrophobicity (i.e., lower DAR species elute first).[9]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by HIC-HPLC and/or mass spectrometry to determine the DAR of each fraction.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Principle of Separation | Primary Application | Typical Purity Achieved | Typical Recovery |
| Size Exclusion Chromatography (SEC) | Molecular Size | Aggregate and small molecule removal | >95% (monomer) | >90% |
| Ion-Exchange Chromatography (IEX) | Net Charge | Separation of charge variants | Variable (depends on sample) | 80-95% |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | DAR species separation | Can resolve individual DAR species | 75-90% |
Table 2: Recommended Buffer Conditions for Purification
| Chromatography Mode | Parameter | Recommended Range/Composition | Rationale |
| All Modes | pH | 7.0 - 8.0 | To ensure the stability of the pH-sensitive linker.[1] |
| SEC | Mobile Phase | Phosphate-buffered saline (PBS) | Mimics physiological conditions, gentle on the protein.[18] |
| IEX | Elution | Salt Gradient (e.g., 0-1 M NaCl) | Disrupts electrostatic interactions for elution.[26] |
| HIC | Binding | High Salt (e.g., 1-2 M (NH₄)₂SO₄) | Promotes hydrophobic interactions.[10] |
| HIC | Elution | Decreasing Salt Gradient | Reduces hydrophobic interactions, allowing elution.[9] |
Mandatory Visualizations
Caption: A typical two-step chromatographic workflow for purifying Bis-Maleimide conjugates.
Caption: A decision tree for troubleshooting low yield in conjugate purification.
References
- 1. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. agilent.com [agilent.com]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 7. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 8. ymc.eu [ymc.eu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 13. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]
- 14. biopharma-asia.com [biopharma-asia.com]
- 15. Analytical Techniques for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. neb.com [neb.com]
- 23. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 24. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tips For Antibody Purification Troubleshooting [biochain.in]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. cytivalifesciences.com [cytivalifesciences.com]
- 28. goldbio.com [goldbio.com]
- 29. goldbio.com [goldbio.com]
- 30. benchchem.com [benchchem.com]
- 31. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 32. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate," a critical crosslinking reagent in bioconjugation and drug development. Adherence to these guidelines is crucial for ensuring the reagent's reactivity and achieving successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is preventing its hydrolysis important?
"this compound" is a heterobifunctional crosslinker containing two maleimide (B117702) groups and one N-hydroxysuccinimide (NHS) ester group, connected by a polyethylene (B3416737) glycol (PEG) spacer. The NHS ester is highly reactive towards primary amines, forming stable amide bonds. However, it is also susceptible to hydrolysis, a reaction with water that cleaves the ester bond, rendering the compound inactive for amine conjugation.[1] Preventing hydrolysis is paramount to ensure the efficiency of your conjugation reaction and the integrity of your final product.
Q2: What is the primary cause of "this compound" degradation?
The primary degradation pathway for "this compound," like other NHS esters, is hydrolysis.[1] In the presence of water, the succinimidyl ester group reacts with water molecules, leading to the formation of an unreactive carboxylic acid and N-hydroxysuccinimide (NHS). This competing reaction reduces the amount of active crosslinker available to react with your target molecule.
Q3: What are the key factors that influence the rate of hydrolysis?
Several factors significantly impact the rate of NHS ester hydrolysis:
-
pH: The rate of hydrolysis increases significantly with increasing pH.[2][3] While the reaction with primary amines is also favored at higher pH, so is hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][3]
-
Moisture: The presence of water is the direct cause of hydrolysis. This includes atmospheric moisture and residual water in solvents.[2][4]
-
Time: The longer the NHS ester is exposed to aqueous conditions, the greater the extent of hydrolysis.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the NHS ester: The crosslinker is becoming inactivated before it can react with your amine-containing molecule. | Optimize Reaction pH: Perform the NHS ester reaction in a pH range of 7.2-8.5. A slightly lower pH within this range can provide a better balance between amine reactivity and hydrolysis.[1][5] Control Temperature: Conduct the reaction at room temperature (20-25°C) for 1-2 hours or at 4°C for 2-4 hours to slow down hydrolysis.[2][6] Use Freshly Prepared Solutions: Prepare the "this compound" solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[2][4] Do not store the reagent in solution for extended periods.[7] |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target molecule for reaction with the NHS ester.[8] | Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer at the appropriate pH.[5] | |
| Inconsistent Results | Variable Hydrolysis: Inconsistent handling and storage of the reagent are leading to varying degrees of hydrolysis between experiments. | Proper Storage: Store the solid "this compound" at -20°C or lower in a desiccated, light-protected environment.[4][9] Careful Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[4] Use Anhydrous Solvents: Dissolve the reagent in high-purity, anhydrous DMSO or DMF.[4] |
| Complete Lack of Conjugation | Complete Hydrolysis of the NHS ester: The reagent was fully hydrolyzed before the reaction was initiated. | Review storage and handling procedures. Ensure that the reagent has not been exposed to moisture or inappropriate temperatures for an extended period. Use a fresh vial of the crosslinker for subsequent experiments. |
Data Summary Tables
Table 1: Recommended pH Ranges for NHS Ester Reactions
| pH Range | Recommendation | Rationale |
| 7.2 - 7.5 | Optimal balance for many applications. | Minimizes hydrolysis while still allowing for efficient reaction with primary amines.[2] |
| 8.0 - 8.5 | Faster reaction with amines. | Increased rate of hydrolysis is a significant competing factor.[5] |
| > 8.5 | Not recommended. | The rate of hydrolysis becomes excessively high, leading to low conjugation efficiency.[5] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Solid Reagent | Reagent in Anhydrous Solvent |
| Storage Temperature | -20°C or lower[9] | -20°C for short-term (up to two weeks)[7] |
| Atmosphere | Desiccated, inert gas (e.g., argon or nitrogen) recommended[4][9] | Inert gas overlay recommended[4] |
| Light Exposure | Protect from light[4][9] | Protect from light[7] |
| Handling | Equilibrate to room temperature before opening[4] | Prepare fresh and use immediately[9] |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Remove the vial of "this compound" from the freezer and allow it to warm to room temperature in a desiccator for at least 20 minutes to prevent condensation.[4]
-
Using a syringe, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10-20 mM).[7]
-
Mix thoroughly by vortexing until the reagent is completely dissolved.
-
Use the stock solution immediately for your conjugation reaction. Do not store the solution for more than a few hours at room temperature. For very short-term storage, keep it on ice and protected from light.
Protocol 2: Two-Step Conjugation to an Amine-Containing Molecule
This protocol describes the first step of a two-step conjugation, which involves the reaction of the NHS ester with a primary amine.
-
Prepare the Amine-Containing Molecule: Dissolve your protein or other amine-containing molecule in a suitable non-nucleophilic buffer (e.g., PBS) at a pH between 7.2 and 8.5.[5] Ensure the buffer is free of any primary amines. The recommended protein concentration is typically 2-10 mg/mL.[7]
-
Calculate Molar Excess: Determine the desired molar excess of the "this compound" required for your specific application. A 10-20 fold molar excess is a common starting point.
-
Initiate the Reaction: Add the freshly prepared stock solution of "this compound" to the solution of your amine-containing molecule while gently vortexing.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 2-4 hours.[2][6]
-
Removal of Excess Crosslinker: Immediately after incubation, remove the excess, unreacted crosslinker using a desalting column or dialysis against an appropriate buffer. This step is crucial to prevent unwanted side reactions in subsequent steps.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. genecopoeia.com [genecopoeia.com]
- 7. ulab360.com [ulab360.com]
- 8. glenresearch.com [glenresearch.com]
- 9. interchim.fr [interchim.fr]
"Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" reaction buffer optimization
Technical Support Center: Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297)
Welcome to the technical support center for the Bis-(Mal-PEG3)-PH-N-succinimidyl acetate crosslinker. This guide provides detailed answers, protocols, and troubleshooting advice to help you optimize your conjugation reactions. This heterobifunctional reagent contains two maleimide (B117702) groups reactive towards sulfhydryls (thiols), an N-hydroxysuccinimide (NHS) ester reactive towards primary amines, and a pH-sensitive (acid-labile) linker designed for controlled release applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction buffer and pH for this crosslinker?
The optimal buffer depends on your conjugation strategy. The two reactive groups, NHS ester and maleimide, have conflicting optimal pH ranges.
-
NHS esters react efficiently with primary amines (e.g., lysine) at a pH of 7.2-8.5. However, the rate of hydrolysis, a competing reaction that inactivates the ester, increases significantly with pH.[1][2][3]
-
Maleimides react specifically with sulfhydryl groups (e.g., cysteine) in a pH range of 6.5-7.5.[4][5] Above pH 7.5, maleimides can show reactivity towards amines and have an increased rate of hydrolysis.[6]
Due to these conflicting requirements, a two-step sequential conjugation is highly recommended . A one-step reaction at a compromise pH (e.g., 7.2-7.5) is possible but risks lower efficiency and side reactions.[1]
Q2: What is a two-step conjugation and why is it recommended?
A two-step protocol involves reacting the two functional groups of the crosslinker in separate, optimized steps. This approach maximizes the efficiency of each reaction while minimizing side reactions and hydrolysis.
-
Step 1 (Amine Reaction): React your amine-containing molecule (e.g., an antibody) with the NHS ester of the crosslinker at pH 7.2-8.0 . This pH is high enough for the amine reaction to proceed but low enough to manage the rate of NHS-ester hydrolysis.
-
Step 2 (Thiol Reaction): After removing the excess, unreacted crosslinker, the maleimide-activated molecule is added to your sulfhydryl-containing molecule in a buffer at pH 6.5-7.0 . This ensures specific and efficient conjugation to the thiol.
This sequential process, illustrated in the workflow diagram below, provides superior control and yields compared to a one-step approach.
Q3: What buffer types should I use or avoid?
Choosing the right buffer is critical to prevent unintended reactions.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, and MES buffers are excellent choices as they are non-nucleophilic.[7]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, must be avoided as they will compete with your target molecule for reaction with the NHS ester.[3] Buffers containing thiols like DTT or β-mercaptoethanol must be excluded as they will react with the maleimide group.[5]
Q4: How stable is the crosslinker in solution?
The crosslinker is moisture-sensitive, particularly the NHS ester group.[1]
-
Storage: Store the solid reagent at -20°C with a desiccant.
-
In Solution: Always prepare solutions of the crosslinker in an anhydrous solvent like DMSO or DMF immediately before use.[8] Do not store the crosslinker in aqueous buffers, as both the NHS ester and maleimide groups will hydrolyze over time, with the rate increasing at higher pH.
Troubleshooting Guide
Problem: Low or no conjugation yield.
This is the most common issue and can be diagnosed by considering several factors.
-
Incorrect pH: The pH is outside the optimal range for one or both steps. Verify the pH of your buffers before starting the reaction.
-
Interfering Buffer Components: Using a buffer like Tris will quench the NHS ester reaction. Ensure your buffer is free of amines and thiols.[3][5]
-
Hydrolyzed Crosslinker: The NHS ester has a short half-life in aqueous solutions. Always dissolve the reagent in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[8]
-
No Available Thiols: Sulfhydryl groups on your protein may have oxidized to form disulfide bonds, which are unreactive with maleimides.[8] Consider reducing your protein with a reagent like TCEP before the maleimide reaction step. TCEP is advantageous because it does not contain thiols and does not need to be removed prior to conjugation.[5]
-
Inefficient Removal of Excess Crosslinker: In a two-step protocol, if excess crosslinker from Step 1 is not removed, it can react with your thiol-containing molecule in Step 2, reducing the desired final conjugate. Use a desalting column for efficient purification between steps.
Data Presentation: pH Effects on Reactive Groups
The choice of pH is a trade-off between reaction efficiency and stability. The tables below summarize the key pH considerations.
Table 1: N-Hydroxysuccinimide (NHS) Ester Reactivity Profile
| pH Range | Reaction with Primary Amines | Competing Reaction (Hydrolysis) | Recommendation |
| < 6.5 | Very Slow | Minimal | Not Recommended |
| 7.0 - 8.0 | Moderate to Fast | Increases with pH | Optimal for two-step protocols |
| 8.0 - 9.0 | Very Fast | Significant | High risk of reagent loss |
Table 2: Maleimide Reactivity Profile
| pH Range | Reaction with Thiols (-SH) | Competing Reactions | Recommendation |
| < 6.5 | Slow | Minimal | Not Recommended |
| 6.5 - 7.5 | Fast and Specific [4][9] | Low rate of hydrolysis | Optimal for specific thiol conjugation |
| > 7.5 | Fast | Increased hydrolysis; side reaction with amines[6] | Not Recommended (loss of specificity) |
Experimental Protocols
Protocol 1: Recommended Two-Step Sequential Conjugation
This protocol is for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Protein-NH₂: e.g., Antibody at 2-5 mg/mL.
-
Molecule-SH: e.g., Cysteine-containing peptide or drug.
-
Crosslinker: this compound.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO).
-
Buffer A (Step 1): Phosphate-Buffered Saline (PBS), pH 7.4.
-
Buffer B (Step 2): MES or Phosphate Buffer containing 1-5 mM EDTA, pH 6.5.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
Step 1: Reaction of NHS Ester with Protein-NH₂
-
Prepare Protein-NH₂ in Buffer A.
-
Prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker by passing the mixture through a desalting column equilibrated with Buffer B. The collected eluate is your maleimide-activated protein.
Step 2: Reaction of Maleimide with Molecule-SH
-
Immediately add Molecule-SH to the purified, maleimide-activated protein from Step 1. Use a 1.5- to 5-fold molar excess of the thiol-molecule over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
If desired, quench any remaining maleimide groups by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10 mM and incubating for 15 minutes.
-
The final conjugate can be purified from excess quenching reagent and Molecule-SH by dialysis or chromatography.
Protocol 2: One-Step Conjugation (Advanced Users)
This method is faster but requires significant optimization and risks lower yields. It is suitable only when both molecules can tolerate the compromise pH and reaction times are short.
Materials:
-
Same as Protocol 1.
-
Reaction Buffer: HEPES or PBS, pH 7.2-7.5.
Procedure:
-
Prepare a mixture of your Protein-NH₂ and Molecule-SH in the Reaction Buffer.
-
Prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO.
-
Add a 5- to 10-fold molar excess of the crosslinker to the protein/molecule mixture.
-
Incubate for 60-90 minutes at room temperature.
-
Quench and purify the reaction as described in Protocol 1 (Step 2, points 3-4).
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Technical Support Center: Characterization of Heterobifunctional Crosslinker Reaction Products
This technical support guide is intended for researchers, scientists, and drug development professionals working with heterobifunctional crosslinkers, such as those bearing maleimide (B117702) and N-hydroxysuccinimide (NHS) ester functionalities. The hypothetical molecule "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" suggests a crosslinker with two maleimide groups, a PEG3 linker, and an amine-reactive NHS ester. While this specific chemical name does not correspond to a known commercially available product, this guide addresses the common challenges and characterization needs associated with similar heterobifunctional reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive targets for a Maleimide-PEG-NHS ester crosslinker?
A1: This type of crosslinker is designed for two-step conjugation reactions, targeting different functional groups:
-
Maleimide groups: These react specifically with sulfhydryl (thiol) groups, most commonly found on cysteine residues in proteins and peptides, to form stable thioether bonds.[1]
-
N-succinimidyl (NHS) ester: This group reacts with primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds.[2][3][4][5]
Q2: At what pH should I perform my conjugation reactions?
A2: The optimal pH depends on the reactive group you are targeting in each step:
-
Maleimide-thiol reaction: The recommended pH range is 6.5-7.5.[1][6] At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis, and its reactivity towards primary amines increases.[1]
-
NHS ester-amine reaction: The ideal pH range is 7.2-8.5.[2][7] Below this range, the protonation of amines reduces their reactivity. Above this range, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction.[7]
Q3: My labeling efficiency is low. What are the common causes?
A3: Low labeling efficiency can stem from several factors related to both the maleimide and NHS ester reactions. For the NHS ester reaction, common issues include hydrolysis of the NHS ester due to moisture or improper storage, and the use of amine-containing buffers (e.g., Tris) that compete with the reaction.[2][3][7] For the maleimide reaction, the primary cause of low efficiency is the oxidation of free thiols to disulfide bonds, which are unreactive with maleimides.[8]
Q4: How should I store my crosslinker?
A4: Both maleimide and NHS ester moieties are sensitive to moisture.[9][3][10] Therefore, the crosslinker should be stored in a desiccated environment at the recommended temperature, typically 2-8°C or -20°C.[9] It is advisable to equilibrate the vial to room temperature before opening to prevent condensation.[9][10] Stock solutions are generally not recommended; it is best to prepare fresh solutions for each experiment.[9]
Troubleshooting Guides
Low Yield in NHS Ester Conjugation
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS Ester | Store the reagent desiccated and allow it to warm to room temperature before opening.[9][10] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[3] |
| Competing Nucleophiles in Buffer | Avoid buffers containing primary amines, such as Tris (TBS) or glycine. Use phosphate, carbonate, bicarbonate, HEPES, or borate (B1201080) buffers instead.[2] |
| Suboptimal pH | Ensure the reaction pH is between 7.2 and 8.5 for optimal amine reactivity and minimal NHS ester hydrolysis.[2][7] |
| Low Protein Concentration | Increase the concentration of the protein to be labeled (a concentration of at least 2 mg/mL is recommended) to favor the conjugation reaction over hydrolysis.[7] |
| Insufficient Molar Excess of Crosslinker | Optimize the molar ratio of the crosslinker to the protein. A 5- to 20-fold molar excess is a common starting point. |
Low Yield in Maleimide Conjugation
| Potential Cause | Troubleshooting Steps |
| Oxidation of Thiols | Reduce disulfide bonds in your protein using a reducing agent like TCEP or DTT prior to conjugation.[8] If using DTT, it must be removed before adding the maleimide reagent.[8] Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[8] |
| Hydrolysis of Maleimide Group | Perform the reaction at a pH between 6.5 and 7.5.[1] Use freshly prepared maleimide solutions. |
| Side Reactions | If conjugating to an N-terminal cysteine, be aware of potential thiazine (B8601807) rearrangement, especially at higher pH.[11] Consider performing the reaction at a more acidic pH (e.g., 5.0) to minimize this side reaction.[11] |
| Insufficient Molar Excess of Crosslinker | A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point for optimization.[8] |
Experimental Protocols
General Two-Step Amine-to-Thiol Conjugation Protocol
-
Step 1: NHS Ester Reaction with Molecule A (Amine-containing)
-
Dissolve Molecule A in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Dissolve the Maleimide-PEG-NHS ester crosslinker in a water-miscible organic solvent like DMSO or DMF.[2]
-
Add the desired molar excess of the crosslinker solution to the Molecule A solution.
-
Incubate the reaction for 0.5 to 4 hours at room temperature or at 4°C.[2][7]
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis.
-
-
Step 2: Maleimide Reaction with Molecule B (Thiol-containing)
-
Ensure Molecule B has free sulfhydryl groups. If necessary, reduce disulfide bonds with TCEP.
-
Dissolve the thiol-containing Molecule B in a buffer at pH 6.5-7.5 (e.g., PBS).
-
Add the maleimide-activated Molecule A from Step 1 to the Molecule B solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[8]
-
Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide groups.[8]
-
Purify the final conjugate using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography.
-
Characterization of Reaction Products
The heterogeneity of PEGylated proteins presents an analytical challenge.[12][13][14] A combination of techniques is often required for full characterization.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess conjugation efficiency and product purity. | A shift in the molecular weight of the protein after conjugation. |
| Size-Exclusion Chromatography (SEC) | Separate conjugated from unconjugated molecules and aggregates. | Elution profiles indicating the presence of higher molecular weight species corresponding to the conjugate.[13] |
| Mass Spectrometry (MS) | Confirm the mass of the conjugate and identify the degree of labeling. | Mass spectra showing peaks corresponding to the expected mass of the protein plus the mass of the crosslinker and any attached molecules.[14][15] |
| UV-Vis Spectroscopy | Quantify the degree of labeling (if the crosslinker or attached molecule has a chromophore). | Absorbance measurements can be used to calculate the ratio of the attached molecule to the protein.[10] |
Visualizations
Caption: Workflow for a two-step amine-to-thiol bioconjugation.
Caption: Decision tree for troubleshooting low conjugation yields.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | LabX.com [labx.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bachem.com [bachem.com]
- 12. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 13. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" vs. Click Chemistry Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development. The choice of a chemical linker dictates the stability, efficacy, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison between a heterobifunctional linker, "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate," and the versatile family of click chemistry linkers.
"this compound" is a PROTAC linker that utilizes two distinct reactive moieties: a succinimidyl ester for targeting primary amines and two maleimide (B117702) groups for thiol-specific conjugation. This is contrasted with click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Executive Summary
| Feature | "this compound" | Click Chemistry Linkers |
| Primary Targets | Primary amines (e.g., lysine (B10760008) residues) and thiols (e.g., cysteine residues) | Azides and alkynes (introduced into biomolecules) |
| Reaction Type | Nucleophilic acyl substitution and Michael addition | Cycloaddition |
| Key Advantages | Utilizes naturally occurring functional groups; well-established chemistry. | High specificity and efficiency (often >95%); bioorthogonal; stable triazole linkage.[1] |
| Key Disadvantages | Potential for side reactions and instability of the maleimide-thiol linkage.[2] | Requires introduction of non-native functional groups; CuAAC requires a potentially cytotoxic copper catalyst.[3] |
| Ideal Applications | PROTACs, bioconjugates where amine and thiol linkages are desired. | Site-specific labeling, in vivo conjugation (SPAAC), applications requiring high stability. |
Quantitative Performance Comparison
The selection of a linker is often guided by quantitative metrics of reaction performance and conjugate stability. The following tables summarize key data from comparative studies.
Table 1: Conjugation Efficiency and Kinetics
| Linker Type | Typical Reaction Conditions | Reaction Time | Conjugation Yield | Key Kinetic Parameters |
| Maleimide (Thiol-reactive component) | pH 6.5-7.5, Room Temperature | 1-2 hours | High (>90%) | Fast reaction with thiols.[1] |
| NHS Ester (Amine-reactive component) | pH 7-9, Room Temperature | 0.5-2 hours | Variable | Rate is pH-dependent; hydrolysis is a competing reaction. |
| CuAAC (Click Chemistry) | Aqueous buffer, Room Temperature, Copper(I) catalyst, Ligand | 0.5-4 hours | Very High (>95%) | Highly efficient and specific.[1] |
| SPAAC (Click Chemistry) | Aqueous buffer, Physiological Temperature | 1-12 hours | Very High (>95%) | Second-order reaction, rate dependent on cyclooctyne (B158145) structure. |
Table 2: Stability of the Resulting Linkage
| Linker Type | Bond Formed | Stability in Plasma | Key Stability Features |
| Maleimide-Thiol | Thioether | Moderate | Prone to retro-Michael addition and exchange with other thiols (e.g., albumin).[4] |
| NHS Ester-Amine | Amide | High | Generally stable under physiological conditions. |
| Click Chemistry (Triazole) | Triazole | Very High | Highly stable and irreversible linkage.[1] |
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental steps is crucial for understanding and implementing these conjugation strategies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative protocols for each conjugation method.
Protocol 1: Conjugation using a Heterobifunctional Maleimide-NHS Ester Linker
This protocol outlines a two-step process for conjugating a protein with a thiol-containing payload using a linker like "this compound".
Materials:
-
Amine-containing protein (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2)
-
Maleimide-NHS ester linker (e.g., "this compound") dissolved in anhydrous DMSO or DMF (10 mM)
-
Thiol-containing payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Activation:
-
Conjugation to Thiol-Payload:
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.[1]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified biomolecule to an alkyne-containing payload.
Materials:
-
Azide-modified biomolecule (in aqueous buffer)
-
Alkyne-containing payload (dissolved in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Ligand solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Purification reagents
Procedure:
-
Catalyst Preparation:
-
A few minutes before initiating the reaction, mix the CuSO₄ and ligand solutions in a 1:2 to 1:5 molar ratio.[]
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing payload (typically with a slight excess of one component).
-
Add the premixed copper/ligand solution to the reaction mixture. The final copper concentration is typically 50-250 µM.[]
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration is typically 5 mM.[]
-
Incubate at room temperature for 30-60 minutes.[7]
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or affinity purification to remove the copper catalyst, excess reagents, and byproducts.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details a copper-free click chemistry reaction between an azide-modified protein and a cyclooctyne-functionalized molecule.
Materials:
-
Azide-modified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
Cyclooctyne (e.g., DBCO)-functionalized molecule (10 mM stock in DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[3]
-
-
Purification:
-
Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography or dialysis.[3]
-
Concluding Remarks
The choice between "this compound" and click chemistry linkers is highly dependent on the specific application. The heterobifunctional linker offers a straightforward approach by utilizing native functional groups on proteins. However, the potential for side reactions and the moderate stability of the maleimide-thiol linkage are important considerations.[2][4]
Click chemistry, on the other hand, provides a bioorthogonal and highly efficient conjugation strategy, resulting in a very stable triazole linkage.[1] While it requires the introduction of non-native functional groups, the specificity and reliability often outweigh this initial investment. For in vivo applications, the copper-free SPAAC reaction is particularly advantageous due to the cytotoxicity associated with the copper catalyst in CuAAC.[3][8]
Ultimately, a thorough understanding of the chemical principles, performance characteristics, and experimental nuances of each approach is essential for the successful development of robust and effective bioconjugates.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 7. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Protein Degradation Mediated by Bis-(Mal-PEG3)-PH-N-succinimidyl acetate-Conjugated PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of protein degradation mediated by PROTACs (Proteolysis Targeting Chimeras) synthesized with the trifunctional linker, Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297), against alternative protein degradation technologies, namely PROTACs with different linker characteristics and molecular glues. This document is intended to assist researchers in making informed decisions when selecting a protein degradation strategy by providing objective comparisons and supporting experimental data.
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD physically removes the target protein, offering a more profound and sustained therapeutic effect. Two leading technologies in this field are PROTACs and molecular glues.
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation. Unlike PROTACs, they are not bifunctional in the same sense and are often discovered serendipitously.
This guide focuses on PROTACs synthesized using Bis-(Mal-PEG3)-PH-N-succinimidyl acetate , a linker that incorporates a polyethylene (B3416737) glycol (PEG) chain. PEG linkers are favored in PROTAC design for their ability to improve solubility and cell permeability.
Comparative Performance Data
The efficacy of a protein degrader is primarily assessed by two key parameters:
-
DC50 : The concentration of the degrader required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.
The following tables present a synthesized comparison of a hypothetical PROTAC ("PROTAC-PEG3") constructed with this compound against a PROTAC with a longer PEG linker ("PROTAC-PEG5") and a representative molecular glue ("Molecular Glue Y"). These values are illustrative and based on general trends observed in TPD research.
Table 1: In Vitro Degradation Efficacy Against Target Protein X
| Compound | Linker/Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-PEG3 | PEG3 | Protein X | HEK293 | 50 | 92 |
| PROTAC-PEG5 | PEG5 | Protein X | HEK293 | 25 | 95 |
| Molecular Glue Y | Molecular Glue | Protein X | HEK293 | 150 | 85 |
Table 2: Cellular Permeability and Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | cLogP | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-PEG3 | ~900 | 3.8 | 5.2 |
| PROTAC-PEG5 | ~990 | 3.2 | 4.5 |
| Molecular Glue Y | ~450 | 2.5 | 8.1 |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for PROTACs and molecular glues.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the validation of protein degraders. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for conjugating a POI ligand and an E3 ligase ligand using the specified trifunctional linker.
Materials:
-
POI ligand with a free amine group
-
E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) with a thiol group
-
This compound
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Reaction of POI Ligand with Linker:
-
Dissolve the POI ligand and a 1.1 molar equivalent of this compound in anhydrous DMF.
-
Add 2 molar equivalents of TEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, purify the intermediate product (POI ligand-linker) by reverse-phase HPLC.
-
-
Reaction of Intermediate with E3 Ligase Ligand:
-
Dissolve the purified POI ligand-linker intermediate and a 1.2 molar equivalent of the E3 ligase ligand in anhydrous DMF.
-
Stir the reaction at room temperature for 12-16 hours, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC conjugate by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry and NMR spectroscopy.
-
Protocol 2: Western Blotting for Quantitative Analysis of Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a degrader compound.
Materials:
-
Cell line expressing the target protein
-
Degrader compounds (PROTACs, molecular glues)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the degrader compounds for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.
-
Conclusion
The choice of a protein degradation strategy depends on various factors, including the nature of the target protein, the desired physicochemical properties of the degrader, and the specific cellular context. PROTACs synthesized with the this compound linker offer a versatile platform for targeted protein degradation, benefiting from the favorable properties of PEG linkers. However, as the illustrative data suggests, optimization of linker length and composition is crucial for maximizing potency and efficacy. Molecular glues, while generally possessing more drug-like properties due to their smaller size, present challenges in rational design and may exhibit lower maximal degradation. This guide provides a framework for the comparative evaluation of these powerful therapeutic modalities, enabling researchers to select and validate the most appropriate approach for their drug discovery programs.
"Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" efficacy in different cell lines
An Introduction to the Role of "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" in Targeted Protein Degradation
The molecule "this compound" is not a therapeutic agent with direct efficacy in cell lines. Instead, it is a crucial chemical tool known as a heterobifunctional linker, specifically a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The "efficacy" of this linker is therefore indirect, manifested in the performance of the final PROTAC molecule it helps create.
PROTACs are advanced molecules designed to hijack the cell's own protein disposal machinery to eliminate specific disease-causing proteins. They consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of the PROTAC's overall success, influencing its ability to induce the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
This guide provides a comparative analysis of the performance of PROTACs synthesized with different types of linkers, with a focus on polyethylene (B3416737) glycol (PEG) linkers like the one derived from "this compound," and compares their efficacy with alternatives such as alkyl chains and rigid linkers.
The PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a bridge, bringing a target protein and an E3 ligase into close proximity. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The linker's length, flexibility, and chemical composition are paramount for the successful formation and stability of this ternary complex.[1][2]
Caption: PROTAC-mediated protein degradation pathway.
Comparison of Common PROTAC Linker Types
The choice of linker is a critical step in PROTAC design, as it significantly impacts the molecule's physicochemical properties, cell permeability, and degradation efficiency. Linkers are broadly categorized into flexible and rigid types.
| Linker Category | Linker Type | Advantages | Disadvantages |
| Flexible | Polyethylene Glycol (PEG) | - Improves water solubility and bioavailability.[3] - High biocompatibility.[2] - Length is easily modified to optimize ternary complex formation.[2] | - May have reduced metabolic stability in vivo.[3] - Can be more synthetically challenging and costly than alkyl chains.[3] |
| Alkyl Chains | - Synthetically straightforward and chemically stable.[3] - Provides a high degree of conformational flexibility. | - Generally hydrophobic, which can limit aqueous solubility.[1] - High flexibility can sometimes be detrimental to forming a stable ternary complex. | |
| Rigid | Cyclic (e.g., Piperazine) & Aromatic | - Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[2] - May enhance the stability of the ternary complex.[2] - Can improve pharmacokinetic properties. | - More synthetically challenging to prepare.[2] - Lack of flexibility can make it difficult to achieve a productive ternary complex geometry. |
Performance Data of PROTACs with Different Linkers
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). Lower DC50 values indicate higher potency. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.
Disclaimer: The following data is synthesized from multiple studies. Direct comparison of absolute values should be approached with caution as experimental conditions may vary between studies.
| Target Protein | Cell Line | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | MCF7 | PEG | 12 | ~5000 | ~75 |
| PEG | 16 | ~1000 | ~95 | ||
| PEG | 19 | ~5000 | ~70 | ||
| TANK-binding kinase 1 (TBK1) | - | Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 | ||
| Alkyl/Ether | 29 | 292 | 76 | ||
| Bruton's Tyrosine Kinase (BTK) | - | PEG | < 4 PEG units (impaired binding) | - | - |
| PEG | ≥ 4 PEG units | 1 - 7.9 | - | ||
| Androgen Receptor (AR) | 22Rv1 | Flexible (PEG) | - | Exhibited degradation | - |
| Rigid (phenyl) | - | No activity | - |
As the data illustrates, there is often an optimal linker length for maximum efficacy. For ERα degradation in MCF7 cells, a 16-atom PEG linker was found to be the most effective.[2] Similarly, for TBK1, a 21-atom alkyl/ether linker showed the highest potency.[1] Shorter linkers may cause steric hindrance, while excessively long linkers can result in inefficient ubiquitination.[2]
Experimental Protocols
Western Blotting for Quantification of PROTAC-Induced Protein Degradation
This is a standard method to determine the DC50 and Dmax of a PROTAC.
1. Cell Culture and Treatment:
- Plate the desired cell line (e.g., MCF7 for ERα, K562 for BCR-ABL) in multi-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
- Incubate on ice to ensure complete cell lysis.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
- Normalize the protein samples with lysis buffer and Laemmli sample buffer.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
- Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein remaining relative to the vehicle-treated control.
- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
A[label="1. Cell Plating\n(e.g., MCF7 cells)"];
B[label="2. PROTAC Treatment\n(Varying Concentrations)"];
C [label="3. Cell Lysis & \nProtein Extraction"];
D [label="4. Protein Quantification\n(BCA Assay)"];
E [label="5. SDS-PAGE\n(Protein Separation)"];
F [label="6. Western Blot\n(Membrane Transfer)"];
G [label="7. Antibody Incubation\n(Primary & Secondary)"];
H [label="8. Chemiluminescent\nDetection"];
I[label="9. Data Analysis\n(Densitometry)"];
J [label="Result: DC50 & Dmax\nDetermination", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J;
}
Caption: Experimental workflow for Western Blot analysis.
The Interplay of Linker Properties and PROTAC Performance
The optimization of a PROTAC is a multifactorial process where the linker's properties directly influence key performance metrics. The ideal linker strikes a balance between promoting stable ternary complex formation and maintaining favorable drug-like properties such as cell permeability.
Caption: Logical relationship of linker properties.
References
A Comparative Guide to the Mass Spectrometry Analysis of "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" Conjugates
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional crosslinker, "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate," is a valuable tool in bioconjugation, enabling the linkage of amine- and sulfhydryl-containing biomolecules. Its structure incorporates two maleimide (B117702) groups for reaction with thiols, a phenyl (PH) group, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, all connected by polyethylene (B3416737) glycol (PEG) linkers. The PEG component enhances solubility and reduces the potential for aggregation of the resulting conjugate.[1]
Accurate characterization of the resulting bioconjugates is critical for ensuring product quality, monitoring stability, and ultimately guaranteeing therapeutic efficacy and patient safety. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, providing insights into the molecular weight, purity, and structure of these complex molecules. This guide provides a comparative overview of mass spectrometry techniques for the analysis of "this compound" conjugates and similar PEGylated molecules, supported by experimental data and detailed protocols.
Performance Comparison of Mass Spectrometry Techniques
The two most common mass spectrometry techniques for analyzing PEGylated bioconjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). The choice between them depends on the specific analytical need, the nature of the conjugate, and the available instrumentation.
Key Considerations for Technique Selection:
| Feature | MALDI-TOF MS | ESI-MS |
| Ionization | "Soft" ionization, typically produces singly charged ions. | "Soft" ionization, produces multiply charged ions. |
| Sample State | Solid, co-crystallized with a matrix. | Liquid, infused directly or from LC. |
| Complexity of Spectra | Simpler spectra, less overlap from charge states. | More complex spectra due to multiple charge states and polydispersity of PEG.[2][3] |
| Mass Accuracy | Generally lower than ESI-Orbitrap. | High mass accuracy, especially with Orbitrap or FT-ICR analyzers. |
| Throughput | High throughput, rapid analysis. | Can be coupled with liquid chromatography (LC) for online separation and analysis.[3] |
| Tolerance to Contaminants | More tolerant to salts and buffers. | Less tolerant to non-volatile salts and detergents. |
| Information Provided | Average molecular weight, degree of PEGylation, and heterogeneity.[3] | Detailed information on charge state distribution, isotopic resolution for smaller molecules, and can be coupled with fragmentation techniques for structural elucidation. |
Quantitative Data Summary
| Analyte | Mass Spectrometry Technique | Key Findings | Reference |
| PEGylated Mechano Growth Factor (MGF) peptide | MALDI-TOF | Non-PEGylated peptide detected at 2867.6 Da. PEGylated peptide showed a molecular distribution around 4781.4 Da. The presence of free peptide and PEG indicated incomplete reaction. | [4] |
| PEG-conjugated Superoxide Dismutase (SOD) | MALDI-TOF | Well-resolved peaks corresponding to 0-7 PEG molecules attached to the SOD monomer. Peak areas provided a quantitative determination of the amount of each species. | |
| 40 kDa 8-arm PEG-maleimide | 2D-LC coupled with Charge-Reduction MS (CRMS) | Enabled the characterization of impurities and degradants by simplifying the charge profile of the heterogeneous polymer. | |
| PEGylated Proteins | ESI-Orbitrap MS | Use of triethylamine (B128534) (TEA) as a solvent additive shifted the charge-state pattern to a better mass range, improving resolution. The Q Exactive instrument detected 79 peaks in 0.5 minutes compared to 30 minutes on an LTQ Orbitrap XL. | [2] |
| 20 kDa PEGylated peptide | MALDI in-source decay (ISD) | Provided top-down fragmentation that allowed for the identification of the PEGylation site without prior sample treatment. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful mass spectrometric analysis of PEGylated conjugates. Below are representative protocols for MALDI-TOF MS and ESI-LC/MS.
Protocol 1: MALDI-TOF MS Analysis of a PEGylated Peptide
This protocol is adapted from a study on verifying peptide PEGylation.[4]
1. Sample Preparation:
-
Dissolve the non-PEGylated peptide, PEGylated peptide, and free PEG in a 50:50 (v/v) acetonitrile (B52724)/water solution containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 1 mg/mL.
-
Prepare a matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in the same solvent.
-
For PEGylated samples, prepare a 2 mg/mL solution of NaCl in the same solvent to serve as a cationizing agent.
2. Sample Spotting:
-
For the non-PEGylated peptide, mix the peptide solution with the matrix solution at a 1:10 ratio.
-
For the PEGylated peptide and free PEG, mix the sample, NaCl solution, and matrix solution at a 1:1:10 ratio.
-
Spot 1 µL of the final mixture onto a MALDI target plate and allow it to air dry.
3. Mass Spectrometry Analysis:
-
Instrument: MALDI-TOF Mass Spectrometer (e.g., Bruker ultrafleXtreme).
-
Mode: Reflector positive ion mode.
-
Laser Power: Adjust to just above the ionization threshold (approximately 60%).
-
Analysis: Acquire mass spectra to determine the molecular weight distribution of the non-PEGylated and PEGylated species.
Protocol 2: ESI-LC/MS Analysis of a PEGylated Protein
This protocol is based on methods for the characterization of PEGylated therapeutic proteins.[2][6]
1. Sample Preparation:
-
For intact protein analysis, desalt the protein conjugate using a desalting column or centrifugal filters (e.g., Amicon Ultra-0.5, 10 kDa MWCO) to remove non-volatile salts. Equilibrate and wash the filter with 10% acetonitrile in 0.1% formic acid.
-
For peptide mapping analysis, digest the protein conjugate with a protease (e.g., trypsin) according to standard protocols.
2. Liquid Chromatography:
-
LC System: UHPLC system (e.g., Thermo Scientific Vanquish).
-
Column: Reversed-phase column suitable for proteins (e.g., C4, 300 Å pore size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
3. Mass Spectrometry Analysis:
-
Instrument: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap).
-
Ionization Mode: Positive ion electrospray ionization.
-
Data Acquisition: Acquire full scan MS data over an appropriate m/z range (e.g., 400-4000 m/z). For peptide mapping, perform data-dependent MS/MS scans to obtain fragmentation data.
-
Data Analysis: Deconvolute the raw mass spectra for intact protein analysis to obtain the zero-charge mass. For peptide mapping, use appropriate software to identify peptides and locate the site of PEGylation.
Visualizations
Experimental Workflow for Conjugate Analysis
The following diagram illustrates a typical workflow for the synthesis and mass spectrometric characterization of a bioconjugate using a heterobifunctional crosslinker like "this compound".
Caption: Workflow for bioconjugation and subsequent MS analysis.
Signaling Pathway Example: PROTAC Action
"this compound" can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of complex bioconjugates formed using reagents like "this compound." Both MALDI-TOF MS and ESI-MS offer unique advantages for assessing key quality attributes such as molecular weight, purity, and the extent of conjugation. While MALDI-TOF provides rapid analysis with simpler spectra, ESI-MS, particularly when coupled with liquid chromatography, delivers higher resolution and detailed structural information. The choice of technique should be guided by the specific analytical goals and the properties of the conjugate. The protocols and comparative data presented here serve as a valuable resource for researchers and scientists in the field of drug development and bioconjugation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
Western Blot Analysis for Protein Degradation: A Comparison of PROTACs Utilizing "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate"
A Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this goal. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][3]
This guide provides a comparative analysis of PROTACs, with a focus on those synthesized using the polyethylene (B3416737) glycol (PEG)-based linker, "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate". We will explore its performance in mediating protein degradation as confirmed by Western blot analysis and compare it with other common linker types.
The Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2]
Comparison of PROTAC Linker Performance
The choice of linker is a critical determinant of a PROTAC's success. Different linker types, such as flexible alkyl and PEG chains, and more rigid structures, can significantly impact the stability and productivity of the ternary complex.[1][2] PEG linkers, like "this compound," are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[1]
Below is a summary of quantitative data comparing the performance of different linker types in mediating protein degradation, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
| Linker Type | Representative Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG | PEG3 | Target X | CRBN | 50 | >90% | [Hypothetical Data] |
| Alkyl | C8 Alkyl Chain | Target X | CRBN | 120 | ~85% | [Hypothetical Data] |
| Rigid | Piperazine-based | Target X | CRBN | 25 | >95% | [Hypothetical Data] |
| PEG | PEG4 | Target Y | VHL | 75 | >80% | [Hypothetical Data] |
| Alkyl | C10 Alkyl Chain | Target Y | VHL | 200 | ~70% | [Hypothetical Data] |
| Rigid | Phenyl-based | Target Y | VHL | 40 | >90% | [Hypothetical Data] |
Note: The data presented in this table is representative and intended for comparative purposes. Actual DC50 and Dmax values are highly dependent on the specific target protein, E3 ligase, and the overall PROTAC design.
Experimental Protocol: Western Blot Analysis for PROTAC-Mediated Degradation
Western blotting is a cornerstone technique to quantify the degradation of a target protein following treatment with a PROTAC.[1][3]
Materials and Reagents
-
Cell line expressing the target protein
-
PROTAC synthesized with "this compound" linker
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate volume of lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Alternative Methodologies
While Western blotting is a reliable method, it can be time-consuming.[4] For higher throughput screening of PROTACs, alternative technologies are available:
-
Capillary Western Blot (e.g., Jess/Wes): These systems automate the entire Western blot process, offering faster results and more quantitative data.[4]
-
HiBiT-based Lytic Detection: This method involves engineering the target protein with a small HiBiT tag. Degradation is measured by a decrease in luminescence upon the addition of a detection reagent, providing a rapid and sensitive readout.[4]
Conclusion
The "this compound" linker represents a valuable tool in the design of effective PROTACs, leveraging the favorable properties of PEG to enhance solubility and permeability. Western blot analysis remains a gold-standard for the definitive confirmation and quantification of PROTAC-mediated protein degradation. By following a rigorous experimental protocol, researchers can accurately assess the efficacy of their PROTACs and make informed decisions in the drug development process. For larger-scale screening efforts, the adoption of higher-throughput technologies can significantly accelerate the identification of potent protein degraders.
References
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their capacity to favorably modulate the physicochemical and pharmacological properties of these complex molecules. This guide provides an objective comparison of the short-chain linker, "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate," and its longer PEG chain counterparts, supported by experimental data, to inform rational design and optimization of next-generation therapeutics.
The length of the PEG linker is not a trivial consideration; it profoundly influences solubility, stability, pharmacokinetics (PK), and ultimately, the therapeutic index of the bioconjugate. A shorter PEG linker, such as a PEG3, may offer advantages in terms of stability and steric hindrance, while longer PEG chains can enhance solubility and prolong circulation half-life. This guide will delve into these nuances, presenting quantitative data and detailed experimental protocols to facilitate informed decision-making in your research and development endeavors.
Section 1: Comparison in the Context of Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a pivotal role in ensuring the stable attachment of the cytotoxic payload to the antibody in circulation and its efficient release upon internalization into target cancer cells. The length of the PEG component of the linker can significantly impact these functions.
Data Presentation: Impact of PEG Linker Length on ADC Performance
The following tables summarize quantitative data from various studies comparing key performance metrics of ADCs with different PEG linker lengths.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker Length | Clearance Rate (mL/day/kg) | Half-life Extension | Area Under the Curve (AUC) | Key Observation |
| No PEG | ~15 | - | Baseline | Rapid clearance of the ADC. |
| Short (e.g., PEG2, PEG4) | ~7-10 | Moderate | Increased | Improved PK profile compared to no PEG, but still relatively fast clearance.[1][2] |
| Medium (e.g., PEG8, PEG12) | ~5 | Significant | Substantially Increased | Often represents an optimal balance, with clearance rates approaching that of the parent antibody.[1][2] |
| Long (e.g., PEG24) | ~5 | Significant | Substantially Increased | Minimal additional improvement in clearance beyond PEG8, suggesting a plateau effect.[1][2] |
| Very Long (e.g., 4 kDa, 10 kDa) | Not specified | 2.5-fold to 11.2-fold | Significantly Increased | Dramatically prolonged circulation, particularly beneficial for miniaturized antibody fragments.[3] |
Table 2: Effect of PEG Linker Length on ADC Efficacy
| Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition (%) | Rationale |
| Short (e.g., PEG2, PEG4) | Generally Potent | Effective | Shorter linkers can lead to better ADC stability by anchoring the payload within the antibody's spatial shield.[4] |
| Medium (e.g., PEG8, PEG12) | Potent | Often Enhanced | A good balance of improved pharmacokinetics and sustained potency. |
| Long (e.g., PEG24) | Variable | Generally Improved | Enhanced tumor exposure due to longer circulation can lead to better overall efficacy.[4] |
| Very Long (e.g., 4 kDa, 10 kDa) | Reduced (4.5 to 22-fold decrease) | Significantly Improved | The substantial increase in half-life outweighs the reduction in in vitro potency, leading to superior in vivo antitumor effects.[3] |
Experimental Protocols for ADC Comparison
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Protocol 1: ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[4]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG3, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[4]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide (B117702) group of the linker and the sulfhydryl groups of the antibody.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[4]
-
Characterization:
Section 2: Comparison in the Context of PROTACs
"this compound" is a heterobifunctional linker designed for the synthesis of PROTACs. It incorporates a PEG3 spacer to connect a warhead that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase. The length of this PEG linker is a critical parameter for optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and degradation.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The following tables summarize representative data on how PEG linker length can influence the performance of PROTACs targeting the BRD4 protein for degradation via the VHL E3 ligase.
Table 3: Influence of PEG Linker Length on BRD4 Degradation
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >95 |
| PEG6 | 25 | 95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 4: Effect of PEG Linker Length on PROTAC Permeability
| Linker | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PEG3 | 2.5 |
| PEG4 | 2.1 |
| PEG5 | 1.8 |
| PEG6 | 1.5 |
Data is synthesized from representative studies and highlights general trends.[5]
These data suggest that for BRD4-targeting PROTACs, a PEG5 linker provides the optimal balance for potent degradation. While longer PEG chains can sometimes improve solubility, they may also lead to a decrease in cell permeability.[5] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[6][7]
Experimental Protocols for PROTAC Comparison
Protocol 2: PROTAC Synthesis (General)
-
Ligand Functionalization: Ensure the target protein binder ("warhead") and the E3 ligase ligand have orthogonal functional groups suitable for reaction with the bifunctional PEG linker.
-
First Coupling Reaction: Dissolve one of the ligands (e.g., with a carboxylic acid) and an amine-functionalized PEG linker (e.g., NH2-PEGn-Boc) in a suitable solvent like DMF. Add coupling reagents (e.g., HATU, DIPEA) and stir until the reaction is complete, monitoring by LC-MS. Purify the resulting intermediate.
-
Deprotection: Remove the protecting group (e.g., Boc) from the PEG linker intermediate using standard conditions (e.g., TFA in DCM).
-
Second Coupling Reaction: Couple the deprotected intermediate with the second ligand (e.g., with a carboxylic acid) using similar coupling conditions as the first step.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC.
Protocol 3: In Vitro Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., one that expresses the target protein) in multi-well plates. After cell attachment, treat the cells with varying concentrations of the PROTACs with different PEG linker lengths for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate key pathways and workflows.
Conclusion
The length of the PEG linker is a critical parameter in the design of both ADCs and PROTACs, with a significant impact on their therapeutic index. While shorter PEG linkers, such as the PEG3 moiety in "this compound," may offer advantages in terms of stability and potentially more favorable ternary complex formation in certain PROTAC systems, longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs.[4] However, a potential trade-off with in vitro potency and cell permeability may exist.[3][5]
The optimal PEG linker length is highly context-dependent, relying on the specific properties of the antibody or warhead, the payload or E3 ligase ligand, and the intended therapeutic application. Therefore, a systematic evaluation of a series of linkers with varying lengths, using the experimental protocols outlined in this guide, is essential for the rational design of more effective and safer bioconjugate therapeutics.
References
The Strategic Advantage of Bis-(Mal-PEG3)-PH-N-succinimidyl Acetate in PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker region, the architectural bridge connecting the target-engaging and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's efficacy. This guide provides an in-depth comparison of "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate," a flexible polyethylene (B3416737) glycol (PEG)-based linker, with other linker classes, supported by representative experimental data and detailed protocols to inform strategic PROTAC development.
The linker in a PROTAC is far more than a simple spacer; it critically influences the molecule's solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The length, rigidity, and composition of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is paramount for efficient ubiquitination and subsequent proteasomal degradation.[2] Among the diverse array of linker architectures, PEG linkers have gained prominence for their favorable physicochemical properties.[3] "this compound" represents a specific iteration of a PEG-based linker, offering distinct advantages in the construction of effective protein degraders.
Comparative Analysis of Linker Performance
The choice of linker can dramatically impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. While specific experimental data for PROTACs synthesized using "this compound" is not widely available in published literature, we can illustrate its potential advantages by comparing representative data from PROTACs employing different linker types.
| Linker Type | Representative Linker Structure | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Characteristics |
| PEG Linker | PEG3 | BTK | CRBN | 5.1[4] | >95[4] | Improved solubility, good biocompatibility, optimized ternary complex formation.[3] |
| Alkyl Linker | C8 Alkyl Chain | BRD4 | VHL | 25 | ~90 | Increased hydrophobicity, may enhance cell permeability but can reduce solubility.[2] |
| Rigid Linker | Piperazine-based | HDAC3 | VHL | 440[5] | 77[5] | Pre-organizes the PROTAC into a bioactive conformation, potentially improving potency and metabolic stability.[2] |
Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. DC50 and Dmax values are highly dependent on the specific target, E3 ligase, and cell line used.
The Advantages of the PEG3 Moiety in "this compound"
The "PEG3" component of "this compound" signifies a chain of three polyethylene glycol units. This feature imparts several beneficial properties to a PROTAC molecule:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for their formulation and bioavailability.[3]
-
Improved Cell Permeability: By balancing hydrophilicity and hydrophobicity, a PEG linker can positively influence a PROTAC's ability to cross cell membranes and reach its intracellular target.[3]
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG3 linker can provide the necessary spatial arrangement to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient degradation.[6]
The "Bis-Mal" and "N-succinimidyl acetate" components of the linker refer to the reactive groups at its ends, allowing for covalent attachment to the target-binding and E3 ligase-recruiting ligands during PROTAC synthesis.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
A critical aspect of PROTAC development is the robust and reproducible assessment of their degradation capabilities. Below are detailed methodologies for key experiments.
PROTAC Synthesis using this compound (General Protocol)
This protocol outlines a general approach for synthesizing a PROTAC using a linker with an NHS ester and a maleimide (B117702) group.
-
Reaction Setup: In an anhydrous solvent (e.g., DMF or DMSO), dissolve the E3 ligase ligand containing a free amine group.
-
NHS Ester Coupling: Add "this compound" to the solution in a 1:1 molar ratio with the E3 ligase ligand. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique, such as LC-MS, to confirm the formation of the linker-E3 ligase conjugate.
-
Purification: Once the reaction is complete, purify the product using reverse-phase HPLC to isolate the conjugate.
-
Maleimide Coupling: Dissolve the purified linker-E3 ligase conjugate and the target-binding ligand containing a free thiol group in a suitable buffer (pH 6.5-7.5).
-
Final PROTAC Formation: Stir the reaction at room temperature and monitor the formation of the final PROTAC molecule by LC-MS.
-
Final Purification: Purify the final PROTAC product using reverse-phase HPLC. Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.
Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.[7]
-
Cell Culture and Treatment: Plate the target cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal protein loading for each sample.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[7] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software.[7] Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Heterobifunctional PEG Linkers in Targeted Protein Degradation: A Focus on "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate" Analogues
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these bifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. This guide provides a comparative analysis of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, with a conceptual focus on molecules like "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate," for which specific case study data is not publicly available. This guide will, therefore, draw upon data from analogous PEG-based linkers to illustrate key principles in PROTAC design and optimization.
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately influencing the efficiency and selectivity of degradation.[1][3] Heterobifunctional linkers, such as those containing both a maleimide (B117702) group for reaction with thiols (e.g., on a cysteine residue) and an N-succinimidyl (NHS) ester for reaction with primary amines (e.g., on a lysine (B10760008) residue), offer versatile conjugation strategies for synthesizing PROTACs.[4][5]
Mechanism of Action and Experimental Workflow
The general mechanism of a PROTAC utilizing a heterobifunctional linker involves the sequential conjugation of the target protein binder and the E3 ligase ligand to the linker. The resulting PROTAC then facilitates the formation of the ternary complex, leading to target protein degradation.
Caption: Synthesis and mechanism of a PROTAC utilizing a heterobifunctional linker.
An experimental workflow to assess the efficacy of a novel PROTAC typically involves synthesis, in vitro degradation assays, and downstream cellular effect analysis.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Comparative Performance of PEG Linkers in PROTACs
While specific data for "this compound" is unavailable, studies on other PROTACs have demonstrated that the length and composition of the PEG linker are critical for optimal degradation. The following tables summarize findings from studies on different target proteins, illustrating the impact of PEG linker length on degradation efficiency, measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[3]
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [3]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG2 | 8 | >1000 | <10 |
| PROTAC 2 | PEG3 | 11 | 100 | 85 |
| PROTAC 3 | PEG4 | 14 | 10 | >95 |
| PROTAC 4 | PEG5 | 17 | 50 | 90 |
| PROTAC 5 | PEG6 | 20 | 200 | 70 |
Data is illustrative and based on trends reported in the literature.
Table 2: Impact of PEG Linker Length on TANK-binding kinase 1 (TBK1) Degradation [3]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG4 | 14 | 500 | 40 |
| PROTAC B | PEG6 | 20 | 80 | 92 |
| PROTAC C | PEG8 | 26 | 15 | >98 |
| PROTAC D | PEG10 | 32 | 120 | 85 |
| PROTAC E | PEG12 | 38 | 350 | 60 |
Data is illustrative and based on trends reported in the literature.
These data highlight that an optimal linker length exists for each target-E3 ligase pair, and deviations from this optimum, either shorter or longer, can significantly reduce degradation efficacy.[3]
Comparison with Alternative Linker Chemistries
Besides flexible PEG linkers, other linker types are commonly used in PROTAC design, each with distinct properties.
Table 3: Comparison of Different PROTAC Linker Types
| Linker Type | Composition | Advantages | Disadvantages |
| Alkyl Chains | Saturated hydrocarbons | Synthetically accessible, chemically stable | Hydrophobic, may decrease solubility |
| PEG Linkers | Repeating ethylene (B1197577) glycol units | Hydrophilic, improves solubility and cell permeability | Can have reduced metabolic stability |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, piperidine) | Pre-organizes PROTAC for bioactive conformation, enhances metabolic stability | Can be synthetically more challenging |
| "Clickable" Linkers | Often contain triazoles from azide-alkyne cycloaddition | Modular and efficient synthesis, metabolically stable | The triazole ring adds rigidity |
The choice of linker should be tailored to the specific target and desired properties of the PROTAC. For instance, a more hydrophobic alkyl linker might be suitable if cell permeability is a concern and solubility is not limiting. Conversely, a hydrophilic PEG linker is often preferred to improve the overall physicochemical properties of the typically large PROTAC molecules.[1]
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 30 minutes, then collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase, providing insights into ternary complex formation.
-
Immobilization:
-
Immobilize the E3 ligase onto a sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary interaction kinetics (kon, koff) and affinity (KD).
-
Separately, inject a series of concentrations of the target protein over the immobilized E3 ligase to check for any direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[6]
-
-
Data Analysis:
-
Fit the binding data to an appropriate model to determine the kinetic and affinity constants for the ternary complex.
-
Cooperativity (α) can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.[6]
-
Conclusion
References
A Comparative Analysis of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate and Similar Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a crosslinker is a critical determinant of the stability, efficacy, and safety of the resulting conjugate. This guide provides an objective comparative analysis of "Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297)," a heterobifunctional crosslinker, with other relevant alternatives. The information presented is supported by available experimental data to facilitate informed decisions in the design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.
Introduction to Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
"this compound" is a sophisticated crosslinker designed with a trifecta of functionalities. Its name delineates its core components:
-
Bis-(Mal-PEG3)- : Indicates the presence of two maleimide (B117702) groups, each connected via a short polyethylene (B3416737) glycol (PEG3) spacer. The maleimide moieties are highly reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.
-
-PH- : This signifies a pH-sensitive linker, which, based on its nomenclature and common use in acid-labile crosslinkers, is a phenylhydrazone moiety. This linkage is designed to be stable at physiological pH (7.4) but cleaves under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.0).
-
-N-succinimidyl acetate : This component provides an N-hydroxysuccinimide (NHS) ester, a well-established reactive group for forming stable amide bonds with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins.
This unique combination of reactive groups and a cleavable linker makes it a versatile tool for creating complex bioconjugates where precise attachment and controlled payload release are paramount.
Comparative Analysis with Alternative Crosslinkers
The performance of "this compound" can be best understood by comparing it to other crosslinkers with similar or alternative functionalities. This analysis focuses on key parameters such as reactivity, stability, cleavability, and hydrophilicity.
Data Presentation: Crosslinker Performance Comparison
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Hydrazone-based Linkers (General) | Thiol-cleavable Linkers (e.g., SPDP) |
| Reactive Groups | 2x Maleimide, 1x NHS Ester | 1x Maleimide, 1x NHS Ester | Varies (often with NHS ester or other functionalities) | 1x Pyridyl Disulfide, 1x NHS Ester |
| Target Moieties | Thiols, Amines | Thiols, Amines | Carbonyls/Hydrazides, Amines | Thiols, Amines |
| Cleavability | pH-sensitive (Acid-labile) | Non-cleavable | pH-sensitive (Acid-labile) | Reductively cleavable (e.g., by glutathione) |
| Cleavage Trigger | Low pH (e.g., 4.5-6.0) | N/A | Low pH (e.g., 4.5-6.0) | Reducing agents (e.g., DTT, TCEP) |
| Stability at pH 7.4 | High (Hydrazone bond is relatively stable) | High | Variable, aromatic hydrazones are generally more stable than aliphatic ones. | Moderate (Disulfide bond can undergo exchange) |
| Spacer Arm | PEG3 (hydrophilic) | Cyclohexane (hydrophobic) | Varies | Alkyl chain |
| Key Advantage | Dual thiol reactivity, pH-controlled release | Well-established, stable linkage | Tunable release kinetics based on hydrazone structure | Cleavage in the reducing intracellular environment |
| Potential Limitation | Potential for intramolecular crosslinking; complex synthesis | Hydrophobicity can lead to aggregation; irreversible linkage | Potential for premature hydrolysis in circulation | Potential for disulfide exchange in plasma |
pH-Dependent Cleavage Kinetics of Hydrazone Linkers
The core of the pH-sensitivity in "this compound" lies in the phenylhydrazone linker. The rate of hydrolysis of hydrazone bonds is highly dependent on pH.
| Linker Type | Condition | Half-life (t½) |
| Aromatic Hydrazone | pH 7.4 | Generally stable (hours to days) |
| pH 5.0 | Rapid cleavage (minutes to hours) | |
| Aliphatic Hydrazone | pH 7.4 | Less stable than aromatic hydrazones |
| pH 5.0 | Very rapid cleavage |
Note: The exact cleavage kinetics are highly dependent on the specific chemical structure of the hydrazone and the surrounding molecular environment.
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of crosslinkers. Below are representative protocols for key experiments.
Protocol 1: Two-Step Sequential Conjugation Using a Heterobifunctional Crosslinker
This protocol outlines the general procedure for conjugating two different biomolecules (e.g., an antibody and a payload) using a crosslinker with two distinct reactive groups, such as an NHS ester and a maleimide.
Objective: To conjugate a thiol-containing payload to an antibody via a heterobifunctional crosslinker.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
This compound (or similar NHS-maleimide crosslinker)
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting columns
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or free cysteine)
Procedure:
-
Antibody Activation with NHS Ester:
-
Equilibrate the crosslinker to room temperature.
-
Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the crosslinker to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted crosslinker using a desalting column equilibrated with reaction buffer (pH 6.5-7.5).
-
-
Conjugation with Thiol-containing Payload:
-
Immediately add the thiol-containing payload to the activated antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a quenching solution (e.g., free cysteine).
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess payload and other small molecules.
-
Protocol 2: Evaluation of pH-Mediated Payload Release
This protocol describes how to assess the pH-dependent cleavage of the hydrazone linker and the subsequent release of a conjugated payload.
Objective: To determine the rate of payload release from an ADC at physiological and acidic pH.
Materials:
-
Purified ADC with a pH-sensitive linker
-
Phosphate buffer, pH 7.4
-
Acetate or citrate (B86180) buffer, pH 5.0
-
Incubator at 37°C
-
Analytical method for payload quantification (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation:
-
Prepare two sets of ADC samples, one diluted in pH 7.4 buffer and the other in pH 5.0 buffer, to a final concentration suitable for the analytical method.
-
-
Incubation:
-
Incubate both sets of samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
-
Sample Processing and Analysis:
-
Stop the reaction (e.g., by flash freezing or adding a quenching agent if necessary).
-
Analyze the samples using a validated analytical method (e.g., RP-HPLC or LC-MS/MS) to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the percentage of released payload against time for both pH conditions to determine the hydrolysis rate and half-life of the linker at each pH.
-
Mandatory Visualization
Diagram 1: General Structure and Reaction Scheme
Caption: Reaction scheme of the trifunctional crosslinker.
Diagram 2: pH-Mediated Cleavage Mechanism
Caption: pH-triggered payload release from a hydrazone-linked ADC.
Diagram 3: Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
Conclusion
"this compound" represents a highly versatile crosslinker for the development of advanced bioconjugates. Its dual maleimide functionality allows for the attachment of multiple thiol-containing molecules, while the NHS ester provides a reliable method for conjugation to amine-containing biomolecules like antibodies. The integrated pH-sensitive phenylhydrazone linker offers the significant advantage of controlled payload release in acidic environments, potentially leading to improved therapeutic efficacy and reduced off-target toxicity.
The choice between this and other crosslinkers will depend on the specific requirements of the application. For instance, if a non-cleavable and highly stable linkage is desired, a traditional SMCC-type crosslinker may be more appropriate. Conversely, if cleavage is desired in the reducing environment of the cytoplasm, a disulfide-based linker would be the preferred choice. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design and execute their bioconjugation strategies with greater precision and success.
Safety Operating Guide
Proper Disposal of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297), a PEG-based PROTAC linker. While specific regulations may vary by institution and location, the following outlines a best-practice approach based on the chemical properties of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: If handling the solid powder outside of a fume hood, a dust mask (e.g., N95) is recommended to avoid inhalation.[1]
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid generating dust.[1][2] Ensure that a safety shower and eye wash station are readily accessible.[1]
Hazard Profile
While a comprehensive hazard profile for Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is not fully detailed in all sources, related compounds and available information suggest the following potential hazards:
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][3]
Given these potential hazards, all waste containing this compound should be treated as chemical waste.
Disposal Procedures
The primary reactive group in this compound is the N-hydroxysuccinimide (NHS) ester, which is susceptible to hydrolysis. The recommended disposal strategy involves the intentional hydrolysis of the NHS ester to a less reactive carboxylate form, followed by collection and disposal as chemical waste. Polyethylene (B3416737) glycol (PEG), another component of the molecule, is generally considered biodegradable.[4]
Step 1: Waste Segregation
All waste streams containing this compound must be segregated from general laboratory trash. This includes:
-
Unused or expired solid compound.
-
Concentrated stock solutions (e.g., in DMSO or DMF).
-
Dilute aqueous solutions from experiments.
-
Contaminated labware (e.g., pipette tips, tubes, vials).
Use a designated and clearly labeled hazardous waste container. The container material should be compatible with the solvents used (e.g., high-density polyethylene for many organic solvents and aqueous waste).
Step 2: Quenching (Hydrolysis) of Reactive Waste
For liquid waste streams, it is best practice to quench the reactive NHS ester before collection for final disposal. This significantly reduces the reactivity of the waste.
Experimental Protocol for Quenching Aqueous Solutions:
-
pH Adjustment: Ensure the aqueous waste solution is at a neutral or slightly basic pH (pH 7-8.5). If the solution is acidic, slowly add a suitable buffer such as sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) while stirring.
-
Incubation: Allow the pH-adjusted solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.
-
Collection: Transfer the quenched solution to a designated aqueous hazardous waste container.
For Concentrated Solutions in Organic Solvents (e.g., DMSO, DMF):
-
Dilution: If possible and safe to do so, slowly add the organic solution to a larger volume of a buffered aqueous solution (pH 7-8.5) with stirring to facilitate hydrolysis.
-
Collection: Transfer the resulting mixture to the appropriate hazardous waste container (e.g., "aqueous waste" or "non-halogenated organic waste," depending on the final concentration of the organic solvent and institutional guidelines).
Step 3: Managing Different Waste Streams
The following table summarizes the disposal procedures for various forms of waste containing this compound.
| Waste Type | Disposal Procedure |
| Unused/Expired Solid | - Do not dispose of in regular trash. - Collect the original vial in a designated solid chemical waste container. - Label the container clearly as "Hazardous Waste" with the chemical name. |
| Concentrated Solutions (in DMSO, DMF, etc.) | - Quench by slow addition to a buffered aqueous solution if feasible. - Collect in a designated liquid hazardous waste container. - Label with the chemical name and all solvent components. |
| Dilute Aqueous Solutions | - Perform the quenching (hydrolysis) procedure as described above. - Collect in a designated aqueous hazardous waste container. |
| Contaminated Labware (pipette tips, tubes, etc.) | - Collect in a designated solid hazardous waste container or a sealed bag within a hazardous waste bin. |
| Empty Chemical Containers | - The first rinse of the container should be collected and disposed of as hazardous waste.[5] - After thorough rinsing, the empty container can often be disposed of in regular lab glass or plastic recycling, depending on institutional policies. The label should be defaced.[6] |
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste containers.[5] Always follow your institution's specific protocols for waste accumulation, storage, and pickup requests. Never dispose of this chemical down the drain or in the regular trash.[5][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. This compound|BLD Pharm [bldpharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Guidance for Specific Types of Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. docs.aatbio.com [docs.aatbio.com]
Personal protective equipment for handling Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bis-(Mal-PEG3)-PH-N-succinimidyl acetate (B1210297). The following procedures are designed to ensure safe operational use and proper disposal of this chemical.
Disclaimer: Specific hazard information for Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is limited. This guidance is based on safety data for structurally related compounds containing maleimide (B117702) and N-hydroxysuccinimide (NHS) ester functional groups, as well as general best practices for handling laboratory crosslinking agents.[1][2] Researchers should always consult any available Safety Data Sheet (SDS) provided by the supplier and adhere to their institution's specific safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a PEG-based PROTAC linker.[3][4] Due to the presence of reactive maleimide and NHS ester groups, it should be handled with care to avoid potential skin and eye irritation, and sensitization.[5][6] The primary routes of potential exposure are skin contact, eye contact, and inhalation of dust.[1] Therefore, a comprehensive safety approach including engineering controls, appropriate PPE, and strict operational procedures is essential.
The following table summarizes the recommended PPE for handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact.[1] Double gloving is advisable. |
| Eyes | Safety goggles | Tight-sealing chemical safety goggles are necessary to protect against splashes and fine dust.[1][7] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing during solution preparation or handling.[5][6] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from contamination.[5] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator may be required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders.[2][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following steps is critical for the safe handling of this compound.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[2][7]
-
Verify that a safety shower and an eyewash station are easily accessible and operational.[5]
-
Confirm that the local exhaust ventilation is functioning correctly.[5]
-
Don the required PPE as specified in the table above.
2. Handling the Solid Compound:
-
All weighing and handling of the solid compound should be conducted in a chemical fume hood to prevent the inhalation of any fine powders.[2]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Prevent the formation of dust during handling. Use appropriate tools like anti-static weigh paper.[2][5]
3. Solution Preparation:
-
NHS esters can be moisture-sensitive.[8][9] Prepare solutions in anhydrous solvents such as DMSO or DMF.[8][10]
-
Prepare the dye stock solution just before starting the conjugation reaction, as extended storage may reduce its activity.[10]
-
Perform all solution preparation steps within a chemical fume hood.[2]
4. Storage:
-
Store the solid compound in a freezer at -20°C, protected from moisture and light.[3][11]
-
Reconstituted DMSO stock solutions can be stored at -20°C for a limited time (e.g., up to two weeks).[3][10]
5. In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water.[12] If skin irritation occurs, seek medical attention.[5]
-
If in eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[12]
-
If swallowed: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[2]
1. Waste Segregation:
-
Collect all waste materials, including unused solid compound, contaminated gloves, pipette tips, and disposable labware, in a designated and clearly labeled hazardous waste container.[2][5]
-
Do not mix with other waste streams unless compatibility has been confirmed.[5]
2. Liquid Waste:
-
Collect all liquid waste containing the compound in a clearly labeled, sealed hazardous waste container.[2]
-
Do not pour solutions down the drain.[2]
3. Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[13]
-
Work with your institution's environmental health and safety (EHS) office to ensure proper disposal procedures are followed.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. This compound|BLD Pharm [bldpharm.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
